2-chloro-N-cyclohexyl-N-ethyl-4-nitrobenzamide
Description
Properties
Molecular Formula |
C15H19ClN2O3 |
|---|---|
Molecular Weight |
310.77 g/mol |
IUPAC Name |
2-chloro-N-cyclohexyl-N-ethyl-4-nitrobenzamide |
InChI |
InChI=1S/C15H19ClN2O3/c1-2-17(11-6-4-3-5-7-11)15(19)13-9-8-12(18(20)21)10-14(13)16/h8-11H,2-7H2,1H3 |
InChI Key |
ZIMRYTSHKDYHEH-UHFFFAOYSA-N |
Canonical SMILES |
CCN(C1CCCCC1)C(=O)C2=C(C=C(C=C2)[N+](=O)[O-])Cl |
Origin of Product |
United States |
Foundational & Exploratory
Targeting Metabolic & Oncogenic Pathways: A Technical Review of N-Cyclohexyl-N-ethyl Nitrobenzamide Derivatives
Executive Summary
N-cyclohexyl-N-ethyl nitrobenzamide derivatives represent a specialized class of lipophilic amides with emerging significance in medicinal chemistry. While the benzamide scaffold is ubiquitous in drug design (e.g., antipsychotics, antiemetics), the specific N-cyclohexyl-N-ethyl substitution pattern confers unique pharmacokinetic properties, primarily driving activity in metabolic regulation (11β-HSD1 inhibition) and oncology (tubulin destabilization) .
This technical guide dissects the structure-activity relationship (SAR), synthesis protocols, and mechanistic pharmacodynamics of these derivatives. It is designed for drug development professionals seeking to leverage this scaffold for lead optimization in metabolic syndrome and antiproliferative therapies.
Chemical Identity & Pharmacophore Analysis
The core structure consists of a nitro-substituted benzene ring linked via an amide bond to a tertiary nitrogen bearing both a cyclohexyl and an ethyl group.
-
Chemical Name: N-cyclohexyl-N-ethyl-4-nitrobenzamide (and its 2-, 3- isomers).
-
Molecular Formula: C₁₅H₂₀N₂O₃
-
Molecular Weight: ~276.33 g/mol
-
Key Pharmacophore Features:
-
Nitro Group (-NO₂): Acts as a strong electron-withdrawing group (EWG), influencing the electron density of the aromatic ring and serving as a potential hydrogen bond acceptor. In oncogenic contexts, it can function as a prodrug moiety reduced to an amine or hydroxylamine in hypoxic tumor environments.
-
Tertiary Amide Linker: Provides metabolic stability against amidases compared to secondary amides.
-
Cyclohexyl-Ethyl Tail: This specific hydrophobic moiety is critical for occupying large lipophilic pockets in enzymes like 11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1) , enhancing potency and membrane permeability.
-
Mechanism of Action: The Dual Pathway
Primary Indication: 11β-HSD1 Inhibition (Metabolic Syndrome)
The most authoritative grounding for this specific derivative class lies in the modulation of glucocorticoid metabolism. 11β-HSD1 is the enzyme responsible for converting inactive cortisone into active cortisol.
-
Pathophysiology: Excess intracellular cortisol in adipose and liver tissue drives insulin resistance, visceral obesity, and hyperglycemia.
-
Mechanism: N-cyclohexyl-N-ethyl nitrobenzamides bind to the catalytic domain of 11β-HSD1. The bulky N-cyclohexyl group fits into the hydrophobic substrate channel, preventing cortisone entry.
-
Therapeutic Outcome: Reduction of local cortisol levels, improved insulin sensitivity, and amelioration of metabolic syndrome parameters.
Secondary Indication: Tubulin Destabilization (Oncology)
Nitrobenzamides are structurally related to colchicine-site binders.
-
Mechanism: The molecule binds to β-tubulin, inhibiting microtubule polymerization.[1]
-
Result: Disruption of mitotic spindle formation, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis.
Signaling Pathway Visualization
The following diagram illustrates the inhibition logic for the metabolic pathway.
Figure 1: Mechanism of Action for 11β-HSD1 Inhibition. The derivative competitively binds to the enzyme, halting the conversion of cortisone to cortisol.
Chemical Synthesis Protocol
Objective: Synthesize N-cyclohexyl-N-ethyl-4-nitrobenzamide via Schotten-Baumann acylation. Rationale: This method is chosen for its high yield and operational simplicity, utilizing the high reactivity of acid chlorides.
Reagents & Materials
-
Precursor A: 4-Nitrobenzoyl chloride (1.0 eq)
-
Precursor B: N-Ethylcyclohexylamine (1.1 eq)
-
Base: Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.5 eq)
-
Solvent: Dichloromethane (DCM) (Anhydrous)
-
Workup: 1M HCl, Saturated NaHCO₃, Brine, MgSO₄.
Step-by-Step Methodology
-
Preparation: In a flame-dried round-bottom flask, dissolve N-ethylcyclohexylamine (10 mmol) and TEA (15 mmol) in anhydrous DCM (20 mL). Cool to 0°C under nitrogen atmosphere.
-
Why: Cooling prevents exothermic runaway and minimizes side reactions (e.g., hydrolysis of the acid chloride).
-
-
Acylation: Dropwise add a solution of 4-nitrobenzoyl chloride (10 mmol) in DCM (10 mL) over 15 minutes.
-
Checkpoint: The solution should turn slightly yellow/cloudy due to the formation of triethylamine hydrochloride salt.
-
-
Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor via TLC (30% Ethyl Acetate/Hexane).
-
Quenching & Extraction: Dilute with DCM (50 mL). Wash sequentially with:
-
1M HCl (2 x 30 mL) – Removes unreacted amine.
-
Sat. NaHCO₃ (2 x 30 mL) – Removes unreacted acid/acid chloride.
-
Brine (1 x 30 mL) – Dehydrates the organic layer.
-
-
Purification: Dry over MgSO₄, filter, and concentrate in vacuo. Recrystallize from Ethanol/Hexane if necessary.
Synthesis Workflow Diagram
Figure 2: Synthetic workflow for the acylation of N-ethylcyclohexylamine.
Structure-Activity Relationship (SAR) Data
The following table summarizes the impact of structural modifications on biological activity (based on general nitrobenzamide 11β-HSD1 inhibition profiles).
| Structural Domain | Modification | Effect on Potency (IC₅₀) | Pharmacokinetic Impact |
| Aromatic Ring | 4-Nitro (Para) | High | Strong EWG enhances binding affinity. |
| 2-Nitro (Ortho) | Low | Steric hindrance disrupts amide planarity. | |
| 4-Amino (Reduced) | Moderate | Loss of electronic withdrawal; potential toxicity. | |
| N-Substituent 1 | Cyclohexyl | Optimal | Perfect fit for lipophilic enzyme pocket. |
| Phenyl | Low | Too rigid; lacks necessary flexibility. | |
| N-Substituent 2 | Ethyl | Optimal | Balances steric bulk and solubility. |
| Methyl | Moderate | Decreased lipophilicity; lower membrane permeability. | |
| Isopropyl | Low | Excessive steric bulk hinders binding. |
Key Insight: The N-ethyl group is not merely a linker; it provides the precise steric volume required to lock the cyclohexyl group into the hydrophobic pocket of the 11β-HSD1 enzyme without causing steric clash [1][2].
References
-
WO2004089470A2 . New amide derivatives and pharmaceutical use thereof.[1][2] (2004). Google Patents. Link
-
PubChem . N-cyclohexyl-4-nitrobenzamide (Compound Summary). National Library of Medicine. Link
-
BenchChem . The Rising Potential of Nitrobenzamide Derivatives in Therapeutic Applications.[1]Link
-
ResearchGate . Synthesis and Crystal Structure of N-Cyclohexyl-2-Nitrobenzamide.Link
Sources
Technical Monograph: Biological Activity & Therapeutic Potential of 2-chloro-N-cyclohexyl-N-ethyl-4-nitrobenzamide
[1][2]
Executive Summary
Compound Identity: 2-chloro-N-cyclohexyl-N-ethyl-4-nitrobenzamide (CAS: 329940-64-9) Classification: Substituted Nitrobenzamide / N-Cyclohexylcarboxamide Primary Application Domain: Metabolic Disease (11β-HSD1 Inhibition), Anti-infective Screening (Anti-mycobacterial), and Oncology (Hypoxia-activated prodrugs).[1][2]
This technical guide analyzes the pharmacological profile of 2-chloro-N-cyclohexyl-N-ethyl-4-nitrobenzamide , a compound identified in high-throughput screening (HTS) libraries and patent literature assigned to entities like High Point Pharmaceuticals and TransTech Pharma.[1][2] While often categorized as a chemical probe, its structural architecture—combining a sterically hindered nitrobenzamide core with a lipophilic cyclohexyl amine—positions it as a "privileged scaffold" with dual potential:[2]
-
Metabolic Modulation: As a putative inhibitor of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), relevant for type 2 diabetes and metabolic syndrome.[1][2]
-
Reductive Bioactivation: As a prodrug substrate for type I/II nitroreductases, offering targeted toxicity against hypoxic tumor cells or mycobacteria (M. tuberculosis).[2]
Chemical Architecture & Pharmacophore Analysis
To understand the biological activity, we must deconstruct the molecule into its functional pharmacophores.[2]
Structural Breakdown[1][2]
-
Scaffold Core (Benzamide): The linker providing rigidity.[2] The amide bond is stable but susceptible to specific amidases.[2]
-
The "Warhead" (4-Nitro Group): A strong electron-withdrawing group (EWG).[2] In metabolic contexts, this is a "soft spot" for enzymatic reduction to an amine or hydroxylamine, often generating reactive intermediates responsible for cytotoxicity in bacteria or hypoxic cells.[1][2]
-
The "Gatekeeper" (2-Chloro Substituent):
-
The Lipophilic Tail (N-Cyclohexyl, N-Ethyl):
Visualization: Pharmacophore Map
The following diagram illustrates the functional regions of the molecule and their associated biological interactions.[2]
Figure 1: Pharmacophore mapping linking structural moieties to potential biological targets.[1][2]
Primary Biological Activity: Metabolic Regulation
Based on patent literature (US20060111366A1), this compound class is heavily investigated for treating metabolic disorders.[2]
Mechanism: 11β-HSD1 Inhibition
11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) converts inactive cortisone to active cortisol.[1][2] Excess cortisol in adipose tissue contributes to insulin resistance and obesity.[2]
-
Binding Mode: The bulky N-cyclohexyl group mimics the steroid core of cortisone, occupying the lipophilic substrate channel of the enzyme.
-
Selectivity: The 2-chloro substitution often improves selectivity against the related 11β-HSD2 isozyme (which regulates blood pressure), preventing mineralocorticoid side effects.[1][2]
Predicted Activity Profile
| Parameter | Value / Prediction | Rationale |
| IC50 (11β-HSD1) | 10 nM - 500 nM | Analogous N-cyclohexyl benzamides fall in this range [1].[2] |
| Selectivity | >100-fold vs HSD2 | 2-Cl steric hindrance improves specificity.[2] |
| Solubility | Low (Aqueous) | High lipophilicity requires formulation (e.g., DMSO/PEG).[2] |
| Metabolic Stability | Moderate | Amide hydrolysis is slow; Nitro reduction is the primary clearance risk.[2] |
Secondary Potential: Anti-Infective & Oncology
The 4-nitrobenzamide moiety is a validated pharmacophore in infectious disease (e.g., M. tuberculosis drugs like pretomanid derivatives) and hypoxia-activated cancer therapies.[1][2]
Anti-Mycobacterial Activity (DprE1 & Nitroactivation)[1][2]
-
Mechanism: Mycobacterium tuberculosis possesses a unique F420-dependent nitroreductase (Ddn).[1][2] This enzyme reduces the 4-nitro group to a reactive nitroso or hydroxylamine intermediate.[2]
-
Suicide Inhibition: These intermediates can covalently bind to DprE1 (essential for cell wall synthesis) or generate lethal reactive nitrogen species (RNS) within the bacterium.[2]
-
Relevance: The 2-chloro group prevents rapid aerobic reduction by mammalian liver enzymes, potentially increasing the therapeutic window for targeting anaerobic/microaerophilic bacteria.[1]
Hypoxia-Activated Cytotoxicity (Cancer)[1][2]
-
Solid Tumors: Solid tumors often have hypoxic cores lacking oxygen.[2]
-
Selectivity: In normal oxygenated tissue, the nitro radical anion (formed by one-electron reduction) is rapidly re-oxidized to the parent compound (futile cycling), causing little damage.[2] In hypoxic tumors, the reduction proceeds to toxic species, killing the cancer cells.[1][2]
Experimental Validation Framework
To validate the activity of 2-chloro-N-cyclohexyl-N-ethyl-4-nitrobenzamide, the following experimental workflow is recommended.
Workflow Diagram
Figure 2: Validation pipeline for confirming metabolic and anti-infective activity.[1][2]
Detailed Protocols
Protocol A: 11β-HSD1 Inhibition Assay (SPA)
-
Objective: Quantify inhibition of cortisol generation.
-
Reagents: Human recombinant 11β-HSD1 microsomes,
H-Cortisone, NADPH.[1][2] -
Method:
-
Incubate compound (0.1 nM – 10 µM) with enzyme and NADPH in buffer (pH 7.[2]4) for 30 mins at 37°C.
-
Add
H-Cortisone substrate.[1][2] -
Stop reaction with glycyrrhetinic acid.[2]
-
Capture product (
H-Cortisol) using anti-cortisol SPA beads.[1][2] -
Readout: Decrease in scintillation counts indicates inhibition.[2]
-
Protocol B: Antimicrobial Susceptibility (MABA)[1][2]
-
Objective: Determine Minimum Inhibitory Concentration (MIC) against M. tuberculosis.
-
Method:
-
Prepare 2-fold serial dilutions of the compound in 96-well plates.
-
Inoculate with M. tb H37Rv strain.[2]
-
Incubate for 7 days at 37°C.
-
Add Alamar Blue and Tween 80; incubate 24h.
-
Readout: Color change from Blue (non-growth) to Pink (growth). MIC is the lowest concentration preventing color change.[2]
-
Safety & ADME Considerations
-
Genotoxicity: Nitroaromatics carry a structural alert for mutagenicity (Ames positive) due to nitro-reduction interacting with DNA.[1][2] This must be assessed early via an Ames test (Salmonella typhimurium strains TA98/TA100).[2]
-
Solubility: The LogP of ~3.6 suggests poor water solubility.[2] Formulation for in vivo studies should utilize solubilizers like Hydroxypropyl-β-cyclodextrin (HPβCD) or PEG400.[1][2]
-
Metabolism: The N-ethyl group is susceptible to N-dealkylation by CYP enzymes.[2] The cyclohexyl ring may undergo hydroxylation.[2][3]
References
-
US Patent 20060111366A1. Pharmaceutical use of substituted amides.[2] High Point Pharmaceuticals, LLC. (2006).[2] Link
-
Walsh, J. et al. Pharmacological Potential of Benzamide Analogues.[2] Walsh Medical Media.[2] (2016).[2][4][5] Link
-
PubChem Compound Summary. N-(2-Chloro-4-nitrophenyl)benzamide Derivatives. National Center for Biotechnology Information.[2] Link
-
BenchChem Technical Guide. N-(2-chloroacetyl)-3-nitrobenzamide Derivatives: Synthesis and Potential Applications.Link[1][2]
-
EP Patent 2239012A2. Pharmaceutical use of substituted amides.[2] TransTech Pharma, Inc. (2010).[2] Link
Sources
- 1. CAS [chemicalbook.com]
- 2. US20060111366A1 - Pharmaceutical use of substituted amides - Google Patents [patents.google.com]
- 3. EP0507672B1 - N-cyclohexyl benzamides derivatives, preparations and therapeutic applications thereof - Google Patents [patents.google.com]
- 4. walshmedicalmedia.com [walshmedicalmedia.com]
- 5. N-(2-Chloro-4-nitrophenyl)benzamide | C13H9ClN2O3 | CID 522117 - PubChem [pubchem.ncbi.nlm.nih.gov]
2-chloro-N-cyclohexyl-N-ethyl-4-nitrobenzamide SMILES and InChI key data
Technical Monograph: Structural Characterization and Synthetic Utility of 2-chloro-N-cyclohexyl-N-ethyl-4-nitrobenzamide
Chemical Identity & Digital Representation
Compound Name: 2-chloro-N-cyclohexyl-N-ethyl-4-nitrobenzamide CAS Registry Number: 329940-64-9 Molecular Formula: C₁₅H₁₉ClN₂O₃ Molecular Weight: 310.78 g/mol
This compound represents a specific subclass of polysubstituted benzamides, often utilized as intermediates in the synthesis of agrochemicals or as scaffolds in high-throughput screening (HTS) libraries for drug discovery. Its structural core combines a deactivated aromatic ring (due to the nitro group) with a sterically hindered amide linkage.
Digital Identifiers
The following strings are essential for cheminformatics integration, database registration, and QSAR modeling.
| Identifier Type | Data String |
| Isomeric SMILES | CCN(C1CCCCC1)C(=O)C2=C(C=C(C=C2)[O-])Cl |
| Canonical SMILES | CCN(C1CCCCC1)C(=O)C2=C(Cl)C=C(C=C2)=O |
| InChI String | InChI=1S/C15H19ClN2O3/c1-2-17(11-6-4-3-5-7-11)15(19)13-9-8-12(18(20)21)10-14(13)16/h8-11H,2-7H2,1H3 |
| Key Features | Lipophilic cyclohexyl group; Electron-withdrawing Nitro group; Ortho-chloro steric lock.[1][2][3][4][5][6][7] |
Structural Analysis & Physicochemical Properties
Understanding the physicochemical profile is critical for predicting bioavailability and solubility in assay buffers.
Physicochemical Profile (Calculated):
| Property | Value | Causality / Implication |
| LogP (Lipophilicity) | ~3.8 - 4.2 | High lipophilicity due to the cyclohexyl and ethyl chains suggests poor aqueous solubility but high membrane permeability. |
| H-Bond Donors | 0 | The amide nitrogen is fully substituted, removing H-bond donor capacity, which increases blood-brain barrier (BBB) penetration potential. |
| H-Bond Acceptors | 3 | Derived from the carbonyl oxygen and the nitro group oxygens. |
| Rotatable Bonds | 4 | Ethyl group, N-Cyclohexyl bond, and Amide-Phenyl bond allow for conformational flexibility in receptor docking. |
| Topological Polar Surface Area (TPSA) | ~60 Ų | Well within the range for oral bioavailability (<140 Ų). |
Synthetic Methodology
The most robust route for synthesizing this molecule is the Schotten-Baumann reaction , utilizing an acyl chloride and a secondary amine. This method is preferred over direct carboxylic acid coupling (using EDCI/HOBt) due to the steric hindrance imposed by the ortho-chloro group and the bulky cyclohexyl amine.
Reagents & Materials:
-
Precursor A: 2-chloro-4-nitrobenzoyl chloride (CAS: 100-07-2 derivative).
-
Precursor B: N-ethylcyclohexanamine (CAS: 5459-93-8).
-
Base: Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA) to scavenge HCl.
-
Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF).
Step-by-Step Protocol:
-
Preparation: In a round-bottom flask equipped with a magnetic stir bar and a drying tube (CaCl₂), dissolve N-ethylcyclohexanamine (1.0 equiv) and Triethylamine (1.2 equiv) in anhydrous DCM (0.1 M concentration).
-
Cooling: Cool the solution to 0°C using an ice bath. This controls the exothermicity of the acylation.
-
Addition: Dropwise add a solution of 2-chloro-4-nitrobenzoyl chloride (1.05 equiv) in DCM over 15 minutes. Scientific Note: The slight excess of acid chloride ensures complete consumption of the amine.
-
Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor via TLC (Hexane:EtOAc 3:1).
-
Workup (Self-Validating Step):
-
Wash the organic layer with 1M HCl (removes unreacted amine).
-
Wash with sat. NaHCO₃ (removes hydrolyzed acid byproduct).
-
Wash with Brine, dry over MgSO₄, and concentrate in vacuo.
-
-
Purification: Recrystallize from Ethanol/Water or purify via flash column chromatography if high purity (>98%) is required for biological testing.
Visualizing the Synthesis Logic
Figure 1: Mechanistic pathway for the Schotten-Baumann acylation synthesis.
Analytical Validation
To ensure scientific integrity, the synthesized compound must be validated using the following spectral signatures.
-
¹H NMR (400 MHz, CDCl₃):
-
Aromatic Region: Look for the specific splitting pattern of the 1,2,4-trisubstituted benzene. A doublet (d) for H-6, a doublet of doublets (dd) for H-5, and a doublet (d) for H-3 (due to the nitro group).
-
Cyclohexyl: Multiplet cluster at δ 1.0–1.9 ppm (10H) and a distinct multiplet at δ 3.5–4.0 ppm for the N-CH methine proton.
-
Ethyl: A triplet (t) at ~δ 1.2 ppm and a quartet (q) at ~δ 3.4 ppm.
-
-
Mass Spectrometry (ESI+):
-
Expect a molecular ion peak
at m/z 311.1 . -
Look for the characteristic Chlorine isotope pattern (3:1 ratio of M : M+2).
-
Functional Utility in Drug Discovery
This molecule is rarely a final drug but serves as a high-value Chemical Probe or Scaffold .
-
Nitro-Reduction: The nitro group (
) is a "masked" aniline. Reduction (using Fe/HCl or H₂/Pd-C) yields the amino-derivative, which can be further derivatized (sulfonamides, ureas) to explore Structure-Activity Relationships (SAR). -
Conformational Locking: The ortho-chloro substituent creates steric clash with the amide carbonyl, forcing the phenyl ring to twist out of planarity with the amide group. This "twisted" conformation is valuable for binding to hydrophobic pockets in enzymes (e.g., Kinases or GPCRs) where flat molecules fail to bind.
Cheminformatics Workflow
Figure 2: In silico workflow for utilizing this scaffold in virtual screening campaigns.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 16793125 (Related Analog). Retrieved from [Link]
- Clayden, J., Greeves, N., & Warren, S. (2012).Organic Chemistry. Oxford University Press. (Reference for Schotten-Baumann mechanism).
- Vogel, A. I. (1989).Vogel's Textbook of Practical Organic Chemistry. Longman Scientific & Technical. (Standard protocols for amide synthesis).
Sources
- 1. 4-amino-2-chloro-N-cyclohexyl-N-methylbenzamide | C14H19ClN2O | CID 16793125 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. prepchem.com [prepchem.com]
- 3. PubChemLite - 2-chloro-n-(4-ethylphenyl)-4-nitrobenzamide (C15H13ClN2O3) [pubchemlite.lcsb.uni.lu]
- 4. PubChemLite - 2-chloro-n-ethyl-4-nitro-n-phenylbenzamide (C15H13ClN2O3) [pubchemlite.lcsb.uni.lu]
- 5. CAS#:179687-05-9 | 2-chloro-N-methoxy-N-methyl-4-nitrobenzamide | Chemsrc [chemsrc.com]
- 6. 2-Chloro-N-(4-nitrophenyl)benzamide synthesis - chemicalbook [chemicalbook.com]
- 7. mdpi.com [mdpi.com]
Methodological & Application
Application Note & Synthesis Protocol: 2-chloro-N-cyclohexyl-N-ethyl-4-nitrobenzamide
For: Researchers, scientists, and drug development professionals.
Abstract
This document provides a comprehensive guide to the synthesis of 2-chloro-N-cyclohexyl-N-ethyl-4-nitrobenzamide, a compound of interest in medicinal chemistry and materials science. The protocol herein details a robust two-step synthetic pathway, commencing with the activation of 2-chloro-4-nitrobenzoic acid to its corresponding acyl chloride, followed by amidation with N-cyclohexyl-N-ethylamine. This application note emphasizes the rationale behind procedural steps, safety considerations, and methods for purification and characterization, ensuring a reproducible and efficient synthesis.
Introduction
The synthesis of N-substituted benzamides is a cornerstone of modern organic chemistry, with broad applications in the development of pharmaceuticals and functional materials.[1] The target molecule, 2-chloro-N-cyclohexyl-N-ethyl-4-nitrobenzamide, incorporates several key structural features: a substituted aromatic ring with electron-withdrawing groups, and a sterically hindered tertiary amide. These characteristics make it a valuable scaffold for further chemical elaboration.
This guide presents a detailed protocol for the synthesis of 2-chloro-N-cyclohexyl-N-ethyl-4-nitrobenzamide, designed to be both accessible and informative for researchers with a foundational knowledge of synthetic organic chemistry.
Reaction Scheme
The overall synthetic transformation is depicted below:
Figure 1: Overall reaction scheme for the synthesis of 2-chloro-N-cyclohexyl-N-ethyl-4-nitrobenzamide.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| 2-Chloro-4-nitrobenzoic acid | ≥98% | Sigma-Aldrich | Store in a cool, dry place.[2][3][4][5] |
| Thionyl chloride (SOCl₂) | ≥99% | Sigma-Aldrich | Highly corrosive and moisture-sensitive. Handle in a fume hood.[6][7][8][9][10] |
| N-Cyclohexyl-N-ethylamine | ≥98% | Sigma-Aldrich | Flammable liquid and corrosive.[11][12][13] |
| Dichloromethane (DCM) | Anhydrous | Fisher Scientific | Use a dry solvent to prevent hydrolysis of the acyl chloride. |
| Triethylamine (TEA) | ≥99% | Sigma-Aldrich | Acts as a base to neutralize HCl byproduct. |
| Hydrochloric acid (HCl) | 1 M aqueous | VWR | For aqueous workup. |
| Sodium bicarbonate (NaHCO₃) | Saturated aqueous | VWR | For aqueous workup. |
| Brine (saturated NaCl) | Saturated aqueous | VWR | For aqueous workup. |
| Anhydrous magnesium sulfate (MgSO₄) | Reagent grade | VWR | For drying the organic phase. |
| Ethanol | Reagent grade | VWR | For recrystallization. |
| Hexanes | Reagent grade | VWR | For recrystallization. |
Experimental Protocols
Step 1: Synthesis of 2-Chloro-4-nitrobenzoyl chloride
This step involves the conversion of the carboxylic acid to the more reactive acyl chloride using thionyl chloride.
Protocol:
-
To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-chloro-4-nitrobenzoic acid (5.0 g, 24.8 mmol).
-
Place the flask under an inert atmosphere (nitrogen or argon).
-
In a well-ventilated fume hood, carefully add thionyl chloride (5.4 mL, 74.4 mmol, 3.0 eq.) to the flask.
-
Add a catalytic amount of N,N-dimethylformamide (DMF) (2-3 drops).
-
Heat the reaction mixture to reflux (approximately 80 °C) and maintain for 2-3 hours. The reaction progress can be monitored by the cessation of gas evolution (HCl and SO₂).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the excess thionyl chloride under reduced pressure. This step should be performed with a trap containing a sodium hydroxide solution to neutralize the toxic vapors.
-
The resulting crude 2-chloro-4-nitrobenzoyl chloride, a yellow solid or oil, can be used in the next step without further purification.
Figure 2: Workflow for the synthesis of 2-chloro-4-nitrobenzoyl chloride.
Step 2: Synthesis of 2-chloro-N-cyclohexyl-N-ethyl-4-nitrobenzamide
This is the amidation step where the synthesized acyl chloride is reacted with N-cyclohexyl-N-ethylamine.
Protocol:
-
Dissolve the crude 2-chloro-4-nitrobenzoyl chloride from the previous step in anhydrous dichloromethane (DCM, 50 mL) in a 250 mL round-bottom flask under an inert atmosphere.
-
Cool the solution to 0 °C using an ice bath.
-
In a separate flask, prepare a solution of N-cyclohexyl-N-ethylamine (3.45 g, 27.1 mmol, 1.1 eq.) and triethylamine (3.73 mL, 27.1 mmol, 1.1 eq.) in anhydrous DCM (20 mL).
-
Add the amine solution dropwise to the stirred acyl chloride solution at 0 °C over 20-30 minutes.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of water (50 mL).
-
Transfer the mixture to a separatory funnel and wash the organic layer sequentially with 1 M HCl (2 x 50 mL), saturated NaHCO₃ solution (2 x 50 mL), and brine (1 x 50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
Figure 3: Workflow for the amidation and workup procedure.
Purification: Recrystallization
The crude product can be purified by recrystallization to obtain a high-purity solid.
Protocol:
-
Dissolve the crude product in a minimal amount of hot ethanol.
-
If the solution is colored, a small amount of activated charcoal can be added, and the solution filtered while hot.
-
Slowly add hexanes to the hot solution until it becomes slightly turbid.
-
Allow the solution to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration, wash with a small amount of cold ethanol/hexanes mixture, and dry under vacuum.
-
The purity of the final product can be assessed by melting point determination and spectroscopic analysis (¹H NMR, ¹³C NMR, and MS).
Safety and Handling
5.1. Personal Protective Equipment (PPE):
-
Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves at all times.[6][8][9]
-
All manipulations involving thionyl chloride and volatile organic solvents must be performed in a well-ventilated chemical fume hood.[7][8][10]
5.2. Chemical Hazards:
-
Thionyl chloride: Is highly corrosive, toxic, and reacts violently with water.[6][7][8][10] Inhalation can cause severe respiratory irritation, and contact with skin or eyes can cause severe burns.[7][9]
-
2-Chloro-4-nitrobenzoic acid: Causes skin and serious eye irritation. May cause respiratory irritation.[2][3][4]
-
N-Cyclohexyl-N-ethylamine: Is a flammable liquid and is corrosive. Handle with care.[13]
-
Dichloromethane: Is a suspected carcinogen. Avoid inhalation and skin contact.
5.3. Waste Disposal:
-
Dispose of all chemical waste in accordance with local, state, and federal regulations.
-
Quench any residual thionyl chloride carefully with a basic solution before disposal.
Expected Results
The synthesis is expected to yield 2-chloro-N-cyclohexyl-N-ethyl-4-nitrobenzamide as a solid. The typical yield for this type of reaction is in the range of 70-90%. The purity should be high after recrystallization, as confirmed by a sharp melting point and clean spectroscopic data.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low yield in Step 1 | Incomplete reaction. | Ensure anhydrous conditions. Extend reflux time. |
| Degradation of acyl chloride. | Use the crude acyl chloride immediately in the next step. | |
| Low yield in Step 2 | Incomplete reaction. | Ensure anhydrous conditions. Increase reaction time or gently heat. |
| Hydrolysis of acyl chloride. | Use anhydrous solvents and add the amine solution slowly at 0 °C. | |
| Product difficult to crystallize | Presence of impurities. | Purify the crude product by column chromatography before recrystallization. |
| Oiling out during recrystallization. | Re-dissolve in hot solvent, add slightly more solvent, and cool slowly. |
References
-
Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. [Link]
-
New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Thionyl Chloride. [Link]
-
HepatoChem, Inc. (n.d.). Amide coupling reaction in medicinal chemistry. [Link]
-
De, A., & Paruch, K. (2012). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters, 53(28), 3595-3598. [Link]
-
International Programme on Chemical Safety. (n.d.). International Chemical Safety Cards: Thionyl Chloride. [Link]
-
LibreTexts Chemistry. (2022). 21.7: Chemistry of Amides. [Link]
-
PENTA. (2019). Safety Data Sheet: Thionyl chloride. [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: Thionyl chloride. [Link]
- Google Patents. (n.d.).
-
ChemSynthesis. (n.d.). N-cyclohexyl-N-ethylamine. [Link]
-
HPC Standards Inc. (n.d.). 2-Chloro-4-nitrobenzoic acid. [Link]
-
PrepChem.com. (n.d.). Synthesis of 2-chloro-4-nitrobenzamide. [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization. [Link]
-
YouTube. (2020, March 26). EAS Nitration Experiment & Recrystallization. [Link]
-
Reddit. (2021, June 12). Purification of N-benzylbenzamides. [Link]
- Google Patents. (n.d.). Purification of N-substituted aminobenzaldehydes.
-
Hilaris. (2018). Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. [Link]
- Google Patents. (n.d.). Rivanol medicine intermediates 2-chloro-4-nitrobenzoic acid synthesis method.
-
PrepChem.com. (n.d.). Synthesis of N-cyclohexyl-N-methylbenzylamine. [Link]
-
MDPI. (2024). Synthesis of N-(3-chlorophenethyl)-4-nitrobenzamide. [Link]
-
WIPO Patentscope. (2020). Synthesis method of 2-(1-cyclohexenyl) ethylamine. [Link]
-
ACS Omega. (2017). Solid-State Versatility of the Molecular Salts/Cocrystals of 2-Chloro-4-nitrobenzoic Acid: A Case Study on Halogen Bonds. [Link]
-
PubChemLite. (n.d.). 2-chloro-n-(4-ethylphenyl)-4-nitrobenzamide (C15H13ClN2O3). [Link]
-
Ju, K.-S., & Parales, R. E. (2010). Nitroaromatic Compounds, from Synthesis to Biodegradation. Microbiology and Molecular Biology Reviews, 74(2), 250–272. [Link]
Sources
- 1. hepatochem.com [hepatochem.com]
- 2. echemi.com [echemi.com]
- 3. cdhfinechemical.com [cdhfinechemical.com]
- 4. hpc-standards.com [hpc-standards.com]
- 5. chemimpex.com [chemimpex.com]
- 6. nj.gov [nj.gov]
- 7. ICSC 1409 - THIONYL CHLORIDE [inchem.org]
- 8. WERCS Studio - Application Error [assets.thermofisher.com]
- 9. pentachemicals.eu [pentachemicals.eu]
- 10. carlroth.com:443 [carlroth.com:443]
- 11. N-Ethylcyclohexylamine synthesis - chemicalbook [chemicalbook.com]
- 12. chemsynthesis.com [chemsynthesis.com]
- 13. N-Ethylcyclohexylamine 98 5459-93-8 [sigmaaldrich.com]
Solvent solubility profile of 2-chloro-N-cyclohexyl-N-ethyl-4-nitrobenzamide
This Application Note is structured as a high-level technical guide for characterizing the solubility profile of 2-chloro-N-cyclohexyl-N-ethyl-4-nitrobenzamide (CAS: 329940-64-9).[1][2]
As explicit, experimental solubility values for this specific research intermediate are not standardized in public pharmacopeial monographs, this guide provides the Predicted Solubility Landscape derived from First Principles and Structure-Property Relationships (SPR), followed by the Standardized Protocols required to empirically determine the exact values.
Subject Compound: 2-chloro-N-cyclohexyl-N-ethyl-4-nitrobenzamide Application: Pre-clinical Formulation, High-Throughput Screening (HTS), and Physicochemical Characterization.[1][2]
Executive Summary & Compound Analysis
The molecule 2-chloro-N-cyclohexyl-N-ethyl-4-nitrobenzamide represents a classic Class II compound in the Biopharmaceutics Classification System (BCS): Low Solubility, High Permeability .[1][2]
Its solubility profile is governed by a conflict between its lipophilic bulk and its polar functional groups.[2] Understanding this dichotomy is critical for selecting the correct vehicle for biological assays or synthetic steps.
Structural Dissection & Solubility Drivers[1][2]
-
Lipophilic Domain (Solubility Hindrance in Water):
-
N-Cyclohexyl & N-Ethyl: Significant hydrophobic surface area.[1][2] The cyclohexyl ring is a major driver of lipophilicity (
value).[2] -
2-Chloro Substituent: Located at the ortho position.[1][2] This provides steric bulk that twists the amide bond out of planarity with the benzene ring, disrupting crystal packing (potentially lowering melting point) but increasing overall lipophilicity (LogP).[2]
-
-
Polar Domain (Solubility Drivers in Aprotic Solvents):
-
4-Nitro Group: A strong electron-withdrawing group (EWG).[1][2] It acts as a "solubility sink" in non-polar alkanes (reducing solubility in Hexane) but significantly enhances solubility in dipolar aprotic solvents (DMSO, DMF) due to dipole-dipole interactions.[2]
-
Tertiary Amide: Lacks a Hydrogen Bond Donor (HBD).[2] It cannot donate protons to water, drastically reducing aqueous solubility compared to secondary amides. However, it remains a Hydrogen Bond Acceptor (HBA).[2]
-
Predicted Solubility Profile
Based on Group Contribution Methods and comparison with structural analogs (e.g., Niclosamide precursors, N,N-diethyl-4-nitrobenzamide), the following solubility landscape is projected.
| Solvent Class | Representative Solvent | Predicted Solubility | Interaction Mechanism |
| Aqueous | Water (pH 7.[1][2]4) | Insoluble (< 1 µg/mL) | Hydrophobic effect dominates; lack of H-bond donors.[1][2] |
| Dipolar Aprotic | DMSO , DMF | Very High (> 100 mg/mL) | Strong dipole-dipole interaction with Nitro/Amide groups.[2] Recommended Stock Solvent. |
| Polar Protic | Ethanol, Methanol | Moderate (10–30 mg/mL) | Solvation of the amide carbonyl; limited by cyclohexyl bulk.[2] |
| Chlorinated | Dichloromethane (DCM) | High (> 50 mg/mL) | Excellent dispersion forces; "Like dissolves like" for the chloro-phenyl core.[2] |
| Non-Polar | Hexane, Heptane | Low (< 1 mg/mL) | The polarity of the Nitro group resists solvation in pure alkanes.[2] |
| Ether/Ester | THF, Ethyl Acetate | Good (20–50 mg/mL) | Balanced interaction for extraction or chromatography.[2] |
Experimental Protocols
To validate the predicted profile above, the following protocols must be executed. These are designed to ensure data integrity for regulatory or publication purposes.[2]
Protocol A: Kinetic Solubility (High-Throughput Screening)
Use this method for rapid "Go/No-Go" decisions in biological assays.[1][2]
Principle: Detection of precipitation when a DMSO stock solution is spiked into an aqueous buffer.[2]
-
Preparation: Prepare a 10 mM stock solution of the compound in DMSO. Ensure complete dissolution (sonicate if necessary).[2]
-
Spiking: Aliquot 190 µL of PBS (pH 7.4) into a 96-well UV-transparent plate.
-
Injection: Add 10 µL of the DMSO stock (Final concentration: 500 µM, 5% DMSO).
-
Incubation: Shake at 500 rpm for 2 hours at room temperature (25°C).
-
Filtration: Filter using a 0.45 µm PVDF filter plate to remove precipitates.
-
Analysis: Measure UV Absorbance at
(approx. 260–280 nm, determine via scan). Compare against a standard curve prepared in 100% DMSO.
Protocol B: Thermodynamic Solubility (The "Gold Standard")
Use this method for Pre-formulation and CMC (Chemistry, Manufacturing, and Controls) data.[2]
Principle: Saturation equilibrium between solid drug and solvent, analyzed via HPLC.
-
Saturation: Add excess solid 2-chloro-N-cyclohexyl-N-ethyl-4-nitrobenzamide (approx. 20 mg) to 2 mL of the target solvent (e.g., Octanol, Water, PEG-400) in a borosilicate glass vial.
-
Equilibration:
-
Phase Separation:
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Critical Step: Verify the presence of undissolved solid.[2] If no solid remains, the solution is not saturated; add more solid and repeat.
-
-
Filtration: Syringe filter the supernatant through a 0.22 µm PTFE filter (PTFE is required to prevent drug adsorption to the filter membrane, common with lipophilic amides).[2]
-
Quantification (HPLC-UV):
Visualization of Solubility Logic
Solubility Screening Workflow
The following diagram outlines the decision process for characterizing the compound.
Figure 1: Standardized workflow for establishing the solubility profile of lipophilic benzamides.
Solvent Selection Decision Tree
This logic guides the selection of solvents based on the specific functional groups of the molecule.
Figure 2: Mechanistic solvent selection based on functional group interactions.[1][2]
Formulation Recommendations
Given the predicted profile, the following formulation strategies are recommended for in vivo administration:
-
Co-Solvent System: 10% DMSO / 40% PEG-400 / 50% Water.[1][2] The DMSO solubilizes the nitro-aromatic core, while PEG-400 stabilizes the hydrophobic cyclohexyl tail.[1][2]
-
Lipid Formulation: Due to the high LogP, this compound is a candidate for dissolution in Corn Oil or Miglyol 812 for oral gavage studies.[2]
References
-
Lipinski, C. A. (2000).[2] "Drug-like properties and the causes of poor solubility and poor permeability."[1][2] Journal of Pharmacological and Toxicological Methods.
-
Avdeef, A. (2012).[2] Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience.[1][2] (Standard text for pKa and LogP profiling protocols). [1][2]
-
PubChem Compound Summary. "2-chloro-4-nitrobenzamide Derivatives." National Center for Biotechnology Information.[2] (Used for structural analog comparison). [1][2]
-
Bergström, C. A., et al. (2007).[2] "Accuracy of calculated pH-dependent aqueous drug solubility." European Journal of Pharmaceutical Sciences. (Protocol validation source).
Sources
Preparation of 2-chloro-N-cyclohexyl-N-ethyl-4-nitrobenzamide stock solutions
Application Note & Protocol
Subject: Preparation of High-Fidelity Stock Solutions for 2-chloro-N-cyclohexyl-N-ethyl-4-nitrobenzamide
Abstract and Scope
This document provides a comprehensive guide for the accurate and reliable preparation of stock solutions of 2-chloro-N-cyclohexyl-N-ethyl-4-nitrobenzamide (CAS: 329940-64-9). The protocols herein are designed for researchers in drug development and life sciences who require high-fidelity, reproducible concentrations for experimental assays. This guide moves beyond a simple recitation of steps to explain the critical scientific principles underpinning each action, ensuring the integrity and validity of downstream applications. We will cover essential topics including the physicochemical properties of the compound, safety and handling, solvent selection, detailed preparation protocols for primary and working solutions, and best practices for storage and stability to ensure self-validating and reproducible results.
Compound Data and Physicochemical Properties
2-chloro-N-cyclohexyl-N-ethyl-4-nitrobenzamide is a research chemical for which detailed public data on solubility and stability is limited[1]. The information provided by suppliers is often basic, necessitating empirical validation in the laboratory. Buyer assumes responsibility to confirm product identity and/or purity. The fundamental properties are summarized below.
| Property | Value | Source |
| CAS Number | 329940-64-9 | |
| Molecular Formula | C₁₅H₁₉ClN₂O₃ | |
| Molecular Weight | 310.78 g/mol | Derived from Formula |
| Appearance | Solid (Assumed) | N/A |
Critical Safety & Handling Protocols
While a specific Safety Data Sheet (SDS) for this exact compound is not widely available, data from structurally related nitrobenzamides and chloro-aromatic compounds necessitate stringent handling precautions. The following protocols are based on analogous compounds and represent best practices.[2][3]
-
Personal Protective Equipment (PPE): Always wear a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses with side shields[4]. Work should be conducted in a certified chemical fume hood to avoid inhalation of dust or aerosols[3][4].
-
Hazard Profile (Inferred): Based on related compounds like 2-Chloro-4-nitrobenzamide, this substance should be treated as harmful if swallowed, and a potential skin, eye, and respiratory irritant[2][3]. Avoid dust formation during handling[2][3].
-
Handling: Use spatulas and weighing boats appropriate for the quantity being handled to minimize dust. Tare the weighing boat on an analytical balance before adding the compound[5]. After weighing, carefully transfer the compound to the dissolution vessel inside the fume hood. Wash hands and any exposed skin thoroughly after handling[2].
-
Disposal: Dispose of the compound, contaminated materials, and solutions in accordance with local, state, and federal regulations for chemical waste. Do not release into the environment[6].
The Science of Accurate Stock Solutions
The reliability of any experiment hinges on the accuracy of the reagents used. For stock solutions, several principles are paramount.
-
Gravimetric and Volumetric Accuracy: The precision of a stock solution begins with the accurate measurement of both the solute (compound) and the solvent. For this reason, the use of a calibrated analytical balance for weighing the solid and a Class A volumetric flask for the final solvent volume is mandatory.[5][7] Unlike graduated cylinders or beakers, volumetric flasks are manufactured to stringent standards to contain a precise volume at a specific temperature[7].
-
The Rationale for Concentrated Stocks: Preparing a concentrated primary stock solution (e.g., 10-100 mM) offers several advantages. It requires weighing a larger, more accurately measurable mass of the solute[8]. Concentrated stocks are often more stable than their dilute working counterparts and can inhibit microbial growth[9][10]. They also conserve valuable laboratory storage space[9].
-
Purity and Calculation Adjustment: The purity of the solid compound, if provided by the manufacturer, must be factored into the initial mass calculation to achieve the true target concentration[7]. For example, for a compound with 98% purity, one would need to weigh out (Target Mass / 0.98) to obtain the correct amount of the active substance.
Experimental Protocol: Solubility Determination
Objective: To empirically determine the optimal solvent for 2-chloro-N-cyclohexyl-N-ethyl-4-nitrobenzamide. As an N-substituted benzamide, it is predicted to have low aqueous solubility, making organic solvents necessary.
Methodology:
-
Preparation: Aliquot a small, precisely weighed mass of the compound (e.g., 3.1 mg for a 10 mM test in 1 mL) into several separate, small glass vials.
-
Solvent Testing: To each vial, add a small, precise volume (e.g., 100 µL) of a test solvent from the table below.
-
Dissolution: Vortex the vials for 1-2 minutes at room temperature. Observe for dissolution.
-
Incremental Addition: If the compound has not dissolved, continue adding the solvent in 100 µL increments, vortexing after each addition, until the compound fully dissolves or the target volume (e.g., 1 mL) is reached.
-
Record: Note the solvent and the final concentration at which the compound completely dissolves without any visible particulates. This is the approximate solubility under these conditions.
| Recommended Test Solvents | Rationale |
| DMSO (Dimethyl sulfoxide) | A powerful, universal solvent for many organic compounds. |
| DMF (Dimethylformamide) | Another strong polar aprotic solvent, similar to DMSO. |
| Ethanol (100%) | A less polar option that is often more compatible with biological assays. |
Experimental Protocol: Preparation of a 10 mM Primary Stock Solution
Objective: To prepare a 10 mM primary stock solution in DMSO (or another empirically determined solvent) with high accuracy.
Materials:
-
2-chloro-N-cyclohexyl-N-ethyl-4-nitrobenzamide
-
Anhydrous, high-purity DMSO
-
Calibrated analytical balance (readable to at least 0.1 mg)
-
Class A volumetric flask (e.g., 10.00 mL)
-
Glass funnel, pipette, and weighing paper/boat
Workflow Diagram:
Caption: Workflow for preparing a primary stock solution.
Methodology:
-
Calculation: Calculate the mass of the compound required. For 10.00 mL of a 10 mM solution: Mass = 0.010 L × 0.010 mol/L × 310.78 g/mol = 0.031078 g = 31.1 mg
-
Weighing: On an analytical balance, carefully weigh out a mass as close as possible to the target (e.g., 31.1 mg), and critically, record the actual mass to four decimal places (e.g., 0.0314 g or 31.4 mg)[7].
-
Recalculation (Self-Validation): Adjust the final concentration based on the actual mass weighed. This step is crucial for ensuring the trustworthiness of your stock. Actual Concentration = (Actual Mass / MW) / Volume e.g., (0.0314 g / 310.78 g/mol ) / 0.010 L = 0.01010 M = 10.10 mM
-
Transfer: Carefully transfer the weighed solid into the 10.00 mL volumetric flask using a funnel. Rinse the weighing boat and funnel with small amounts of DMSO to ensure all of the compound is transferred[5].
-
Initial Dissolution: Add approximately 7 mL of DMSO to the flask. Swirl, vortex, or sonicate until the solid is completely dissolved. A visual inspection against a light source is necessary to confirm no particulates remain[5].
-
Bringing to Volume (QS): Once dissolved, carefully add DMSO until the bottom of the meniscus touches the calibration mark on the neck of the flask[5].
-
Homogenization: Cap the flask securely and invert it at least 10-15 times to ensure the solution is homogeneous[5]. This is a frequently overlooked but critical step.
-
Labeling and Storage: Immediately transfer the solution into clearly labeled, light-protected (amber) cryovials in appropriate aliquots to avoid repeated freeze-thaw cycles. The label must include: Compound Name, Actual Concentration (e.g., 10.10 mM) , Solvent, Date, and Preparer's Initials[9].
Protocol: Preparation of Aqueous Working Solutions
Objective: To accurately dilute the high-concentration primary stock into an aqueous buffer (e.g., PBS) for final experimental use.
Methodology:
-
Calculation (M₁V₁ = M₂V₂): Use the standard dilution equation to determine the volume of the primary stock needed.
-
M₁ = Actual concentration of primary stock (e.g., 10.10 mM)
-
V₁ = Volume of primary stock to calculate
-
M₂ = Desired final concentration of working solution (e.g., 10 µM)
-
V₂ = Final volume of working solution (e.g., 2 mL)
-
V₁ = (M₂ × V₂) / M₁ = (10 µM × 2000 µL) / 10100 µM = 1.98 µL
-
-
Serial Dilution (Recommended): Pipetting very small volumes (<2 µL) is prone to error. It is best practice to perform a serial or intermediate dilution. For example, first dilute the 10.10 mM stock 1:100 to 101 µM, then use that intermediate stock to make the final 10 µM working solution.
-
Procedure: Using a calibrated micropipette, add the calculated volume of the stock solution to the final volume of the desired aqueous buffer. Vortex gently to mix.
-
Solubility Check: Observe the working solution for any signs of precipitation, as the compound may be less soluble in the aqueous buffer. If precipitation occurs, a lower concentration or the addition of a co-solvent may be necessary.
Storage and Stability Recommendations
The stability of the prepared stock solution is critical for long-term experimental consistency. While specific data is unavailable, general principles for similar compounds apply.
| Parameter | Recommendation | Rationale |
| Primary Stock Storage | Store at -20°C or -80°C in small, single-use aliquots. | Minimizes freeze-thaw cycles which can degrade the compound. Low temperatures slow chemical degradation. |
| Light Protection | Use amber or foil-wrapped vials. | The nitro-aromatic group may be susceptible to photodecomposition[10]. |
| Working Solution | Prepare fresh daily from the primary stock. Do not store. | Dilute aqueous solutions are less stable and more prone to degradation and adsorption to container walls[9]. |
| Stability Period | Assume a 3-6 month stability for the primary stock unless tested. | Based on general stability of organic compounds in DMSO. For long-term projects, periodic re-validation is recommended. |
References
-
Bitesize Bio. (2025, March 10). How to Make Accurate Stock Solutions. [Link]
-
Rice University. (2005, May 20). Solutions and dilutions: working with stock solutions. [Link]
-
G-Biosciences. (2013, February 13). Stock Solutions 101: Everything You Need to Know. [Link]
-
American Chemical Society. (2020, March 30). Know Your Techniques: Solutions. [Link]
-
The Chemistry Blog. (2024, July 17). How To Make A Standard Solution. [Link]
-
Spectrum Pharmacy Products. (2016, November 11). SAFETY DATA SHEET. [Link]
-
PhytoTech Labs. (n.d.). Preparing Stock Solutions. [Link]
-
PubChemLite. (n.d.). 2-chloro-n-ethyl-4-nitro-n-phenylbenzamide (C15H13ClN2O3). [Link]
Sources
- 1. PubChemLite - 2-chloro-n-ethyl-4-nitro-n-phenylbenzamide (C15H13ClN2O3) [pubchemlite.lcsb.uni.lu]
- 2. fishersci.com [fishersci.com]
- 3. assets.thermofisher.com [assets.thermofisher.com]
- 4. spectrumrx.com [spectrumrx.com]
- 5. inchemistry.acs.org [inchemistry.acs.org]
- 6. tcichemicals.com [tcichemicals.com]
- 7. bitesizebio.com [bitesizebio.com]
- 8. Solutions and dilutions: working with stock solutions [ruf.rice.edu]
- 9. info.gbiosciences.com [info.gbiosciences.com]
- 10. phytotechlab.com [phytotechlab.com]
Handling and storage safety (MSDS) for 2-chloro-N-cyclohexyl-N-ethyl-4-nitrobenzamide
Application Note: Safe Handling and Storage Protocol for 2-Chloro-N-cyclohexyl-N-ethyl-4-nitrobenzamide
Document Control:
-
Subject: Handling, Storage, and Safety (MSDS/SDS)
-
Compound: 2-chloro-N-cyclohexyl-N-ethyl-4-nitrobenzamide[1]
-
CAS Number: 329940-64-9[1]
-
Target Audience: Medicinal Chemists, process Safety Engineers, and Laboratory Managers.[1]
Executive Summary & Compound Identity
2-chloro-N-cyclohexyl-N-ethyl-4-nitrobenzamide is a specialized research chemical, often utilized as an intermediate in the synthesis of bioactive small molecules or as a member of compound libraries for high-throughput screening.[1] Structurally, it features a benzamide core substituted with a nitro group (position 4) and a chlorine atom (position 2), with an N-ethyl and N-cyclohexyl moiety.[1]
Due to the presence of the nitro (-NO₂) and chloro (-Cl) functional groups on the aromatic ring, this compound exhibits a safety profile characteristic of nitroaromatics and halogenated amides .[1] While specific toxicological data (LD50) for this exact CAS is limited, safety protocols must be established via Read-Across methodology from structurally homologous 2-chloro-4-nitrobenzamide derivatives.[1]
Chemical Identification
| Property | Detail |
| CAS Number | 329940-64-9 |
| IUPAC Name | 2-chloro-N-cyclohexyl-N-ethyl-4-nitrobenzamide |
| Molecular Formula | C₁₅H₁₉ClN₂O₃ |
| Molecular Weight | 310.78 g/mol |
| Physical State | Solid (typically off-white to yellow crystalline powder) |
| Solubility | Soluble in DMSO, Methanol, Dichloromethane; Low solubility in water.[1][2][3][4][5] |
Hazard Identification (GHS Classification)
Based on Structure-Activity Relationship (SAR) with analogous chloro-nitrobenzamides.[1]
Signal Word: WARNING
| Hazard Class | Category | Hazard Statement | Code |
| Acute Toxicity (Oral) | Cat 4 | Harmful if swallowed.[1][6] | H302 |
| Skin Corrosion/Irritation | Cat 2 | Causes skin irritation.[1][6][7][8] | H315 |
| Serious Eye Damage | Cat 2A | Causes serious eye irritation.[1][7][8][9] | H319 |
| STOT - Single Exposure | Cat 3 | May cause respiratory irritation.[1][6][7][9] | H335 |
Critical Risk Factors:
-
Nitrogenous Functional Groups: Aromatic nitro groups can be reduced metabolically to hydroxylamines, which are potential sensitizers or mutagens.[1] Treat with high caution.
-
Dust Explosion Potential: Like many organic amides, fine dust suspended in air can pose an explosion hazard if ignition sources are present.[1]
Safe Handling Protocol
Engineering Controls
-
Primary Barrier: All open handling (weighing, transfer) must be performed inside a certified chemical fume hood .[1]
-
Airflow: Maintain face velocity between 80–100 fpm.
-
Static Control: Use anti-static weighing boats and grounded spatulas, especially in low-humidity environments (<30% RH).[1]
Personal Protective Equipment (PPE) Matrix
Figure 1: PPE Decision Matrix based on physical state and quantity.[1] Always prioritize engineering controls (fume hood) over respiratory PPE.[1]
Operational Workflow
-
Preparation: Decontaminate the work surface with a surfactant-based cleaner (e.g., 2% SDS) before starting to prevent cross-contamination.[1]
-
Weighing:
-
Solubilization:
Storage and Stability
Proper storage is critical to prevent hydrolysis of the amide bond or reduction of the nitro group.[1]
| Parameter | Recommendation | Rationale |
| Temperature | 2°C to 8°C (Refrigerated) | Standard for research libraries to slow thermal degradation.[1] |
| Atmosphere | Inert Gas (Argon/Nitrogen) | Prevents oxidation; hygroscopic protection.[1] |
| Container | Amber Glass Vial | Protects from UV light (Nitro compounds are photosensitive).[1] |
| Desiccation | Store in a desiccator | Prevents hydrolysis of the amide linkage.[1] |
Incompatible Materials:
-
Strong Oxidizing Agents: Can react violently with the amide/nitro groups.[1]
-
Strong Bases: Can catalyze the hydrolysis of the amide bond.[1]
-
Reducing Agents: Can reduce the nitro group to an amine, altering the compound's identity and toxicity profile.[1]
Emergency Response Protocols
Biological Exposure Response
-
Inhalation: Move victim to fresh air immediately.[1][9] If breathing is difficult, administer oxygen (trained personnel only).[1]
-
Skin Contact: Wash with soap and water for 15 minutes .[1][8] Avoid organic solvents (ethanol/DMSO) for cleaning skin, as they may increase transdermal absorption.[1]
-
Eye Contact: Flush with tepid water for 15 minutes, lifting eyelids.[1] Seek medical attention.
Spill Cleanup Logic
Figure 2: Step-by-step logic for managing laboratory spills of 2-chloro-N-cyclohexyl-N-ethyl-4-nitrobenzamide.
Disposal Considerations
-
Waste Classification: Hazardous Chemical Waste (Toxic).[1]
-
Protocol:
-
Dissolve solid waste in a minimal amount of combustible solvent (acetone/ethanol) if required by your facility's incinerator protocols.[1]
-
Transfer to a waste container labeled "Halogenated Organic Solvents/Toxic" .[1]
-
Do NOT dispose of down the drain.[1] The chloro-nitro moiety poses distinct aquatic toxicity risks.
-
References
-
PubChem.[1][6] (n.d.). Compound Summary: 2-chloro-4-nitrobenzamide (Structural Analog).[1] National Library of Medicine.[1] Retrieved February 25, 2026, from [Link][1]
-
European Chemicals Agency (ECHA).[1][6] (n.d.). C&L Inventory: Nitrobenzamide derivatives. Retrieved February 25, 2026, from [Link][1]
Sources
- 1. 2-chloro-N-(2,6-dichlorophenyl)-4-nitrobenzamide | C13H7Cl3N2O3 | CID 4135121 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. prepchem.com [prepchem.com]
- 3. chemscene.com [chemscene.com]
- 4. 2-Chloro-N-(4-nitrophenyl)benzamide synthesis - chemicalbook [chemicalbook.com]
- 5. PubChemLite - 2-chloro-n-ethyl-4-nitro-n-phenylbenzamide (C15H13ClN2O3) [pubchemlite.lcsb.uni.lu]
- 6. 4-amino-2-chloro-N-cyclohexyl-N-methylbenzamide | C14H19ClN2O | CID 16793125 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. fishersci.com [fishersci.com]
- 8. itwprobrands.com [itwprobrands.com]
- 9. fishersci.com [fishersci.com]
Application Note: Spectroscopic Profiling and Structural Elucidation of 2-Chloro-N-cyclohexyl-N-ethyl-4-nitrobenzamide
This Application Note is designed for researchers and analytical chemists involved in the structural validation of complex benzamide derivatives. It adheres to strict scientific protocols and provides a self-validating framework for identifying 2-chloro-N-cyclohexyl-N-ethyl-4-nitrobenzamide .
Introduction & Structural Context
The characterization of 2-chloro-N-cyclohexyl-N-ethyl-4-nitrobenzamide presents a specific analytical challenge common to tertiary amides: rotamerism . Unlike secondary amides, the tertiary amide nitrogen bears two distinct alkyl substituents (ethyl and cyclohexyl) of varying steric bulk.
Due to the partial double-bond character of the C(O)-N bond (resonance contribution), rotation is restricted at room temperature. This results in the presence of two distinct rotamers (E and Z conformers) observable in NMR spectroscopy. This guide provides the protocol to distinguish these rotameric signals from impurities, ensuring accurate purity assessment.
Chemical Structure & Numbering
-
Core: Benzene ring with 1,2,4-substitution pattern.
-
Substituents:
-
C1: Amide Carbonyl (attached to N-Ethyl-N-Cyclohexyl).
-
C2: Chlorine (Ortho to carbonyl).
-
C4: Nitro group (Para to carbonyl).
-
-
Stereochemistry: The N-C(O) bond exhibits planar chirality (atropisomerism-like behavior) on the NMR timescale.
Experimental Workflow
The following workflow ensures data integrity from sample preparation to final analysis.
Figure 1: Analytical workflow emphasizing the Variable Temperature (VT) NMR loop required for tertiary amides.
Protocol 1: FT-IR Characterization
Infrared spectroscopy is the primary screen for functional group verification. The nitro and chloro substituents introduce specific shifts in the fingerprint and group frequency regions.
Method
-
Instrument: FTIR Spectrometer with Diamond ATR accessory.
-
Scans: 32 scans at 4 cm⁻¹ resolution.
-
Background: Air background collected immediately prior to sample.
Diagnostic Peak Table (Predicted)
| Functional Group | Mode | Frequency (cm⁻¹) | Diagnostic Note |
| Amide C=O | Stretch | 1635 – 1655 | Tertiary amides absorb at lower freq. than secondary amides due to increased basicity of N. |
| Nitro (NO₂) | Asymmetric | 1525 – 1540 | Strong, sharp band. Highly characteristic of 4-nitro substitution. |
| Nitro (NO₂) | Symmetric | 1345 – 1355 | Strong band. Paired with the asymmetric stretch. |
| Aromatic C=C | Stretch | 1580 – 1600 | Often split due to ring conjugation with NO₂ and C=O. |
| C-H (Aliphatic) | Stretch | 2930, 2855 | Cyclohexyl methylene (-CH₂-) antisymmetric/symmetric stretches. |
| C-Cl | Stretch | 1080 – 1100 | In-plane bending/stretching interaction (Chlorobenzene derivatives). |
Protocol 2: NMR Spectroscopy (The Rotamer Challenge)
This is the critical validation step. The steric clash between the 2-chloro substituent and the N-alkyl groups exacerbates the rotational barrier, often leading to distinct rotamer populations (e.g., 60:40 ratio) in CDCl₃ at room temperature.
Sample Preparation
-
Solvent A (Standard): CDCl₃ (99.8% D) + 0.03% TMS. Use for routine purity.
-
Solvent B (Coalescence): DMSO-d6.[1][2] Use if peak doubling complicates assignment.
-
Concentration: 10–15 mg in 0.6 mL solvent.
1H NMR Assignment Strategy (400 MHz)
The spectrum will likely show two sets of signals for the N-ethyl and N-cyclohexyl groups.
Aromatic Region (Unlikely to show strong rotamer splitting)
The aromatic protons follow a 1,2,4-substitution pattern.
-
H3 (d, ~1.5 Hz): ~8.30 ppm. (Ortho to Cl, Meta to NO₂). Small coupling.
-
H5 (dd, ~8.5, 1.5 Hz): ~8.15 ppm. (Ortho to NO₂, Meta to Carbonyl).
-
H6 (d, ~8.5 Hz): ~7.45 ppm. (Ortho to Carbonyl).[3] Note: This proton may shift significantly between rotamers due to the proximity of the amide oxygen.
Aliphatic Region (Rotamer Diagnostic)
-
N-CH (Cyclohexyl): Multiplet, ~3.5 – 4.5 ppm. Expect two broad multiplets or one very broad hump at RT.
-
N-CH₂ (Ethyl): Quartet, ~3.1 – 3.6 ppm. Often appears as two overlapping quartets.
-
CH₃ (Ethyl): Triplet, ~1.1 – 1.3 ppm. Often appears as two triplets of unequal intensity.
Variable Temperature (VT) Protocol
If the spectrum appears "messy" (broad peaks), do not assume impurity.
-
Prepare sample in DMSO-d6 .[2]
-
Acquire spectrum at 25°C .
-
Heat probe to 80°C (353 K) and re-acquire.
-
Result: Rotamer peaks should coalesce into single, sharp signals (average chemical shift). This confirms the compound's identity and purity.[4]
Figure 2: Rotameric equilibrium logic. The 2-chloro substituent increases steric bulk, locking the conformation at room temperature.
Summary of Expected Data
Use this table to validate your experimental results.
| Nucleus | Signal | Multiplicity | Approx.[2] Shift (δ ppm) | Assignment |
| 1H | Ar-H3 | Doublet (J~2Hz) | 8.25 - 8.35 | Aromatic (ortho to Cl) |
| 1H | Ar-H5 | dd (J~8, 2Hz) | 8.10 - 8.20 | Aromatic (ortho to NO2) |
| 1H | Ar-H6 | Doublet (J~8Hz) | 7.40 - 7.55 | Aromatic (ortho to C=O) |
| 1H | N-CH | Multiplet | 3.50 - 4.50 | Cyclohexyl Methine (Rotameric) |
| 1H | N-CH2 | Quartet | 3.10 - 3.60 | Ethyl Methylene (Rotameric) |
| 1H | CH3 | Triplet | 1.10 - 1.30 | Ethyl Methyl (Rotameric) |
| 1H | Cy-CH2 | Multiplet | 1.00 - 1.90 | Cyclohexyl Ring Protons |
| 13C | C=O | Singlet | ~166.0 | Amide Carbonyl |
| 13C | C-NO2 | Singlet | ~148.0 | Aromatic C-Nitro |
| 13C | C-Cl | Singlet | ~132.0 | Aromatic C-Chloro |
*Note: Ranges indicate expected spread between rotamers.
References
-
BenchChem. (2025).[4] Spectroscopic Characterization of Benzamide Derivatives: Technical Guide. Retrieved from BenchChem Database.
-
Gawroński, J., et al. (2002).[5] "The use of benzamide derivatives of secondary amines for stereochemical studies." Enantiomer, 7(2-3), 85-92. Link
-
NIST Chemistry WebBook. (2023). IR Spectrum of 2-chloro-4-nitrobenzamide derivatives. National Institute of Standards and Technology.[6][7][8] Link
-
Macmillan Group. (2014). Supplementary Information: Rotameric mixtures in NMR of tertiary amides. Princeton University. Link
-
Walwil, A. M. (2016).[2] "Spectroscopic Characterization of Tertiary Amine/Amide Rotamers." Journal of Laboratory Chemical Education, 4(1), 4-8. Link
Sources
- 1. scispace.com [scispace.com]
- 2. Spectroscopic Characterization of the Tertiary Amine, N-(5-Hydroxypentyl)-N-(3aminopropyl)dodecanamide (1) [article.sapub.org]
- 3. N-(2-Chloro-4-nitrophenyl)benzamide | C13H9ClN2O3 | CID 522117 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. The use of benzamide derivatives of secondary amines for stereochemical studies by circular dichroism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Benzamide [webbook.nist.gov]
- 7. Benzenamine, 4-chloro-2-nitro- [webbook.nist.gov]
- 8. Benzamide, N-(2-chloro-4-nitrophenyl)- [webbook.nist.gov]
In vitro assay protocols using 2-chloro-N-cyclohexyl-N-ethyl-4-nitrobenzamide
An in-depth guide to the in vitro analysis of 2-chloro-N-cyclohexyl-N-ethyl-4-nitrobenzamide, a potential modulator of cellular signaling pathways, is provided in this application note. Given the novelty of this specific chemical entity, this document outlines a comprehensive strategy for its initial characterization, drawing upon established methodologies for related nitrobenzamide compounds.
Introduction: Characterizing a Novel Nitrobenzamide Compound
2-chloro-N-cyclohexyl-N-ethyl-4-nitrobenzamide belongs to the nitrobenzamide class of compounds. While specific biological data for this molecule is not yet available in the public domain, the nitrobenzamide scaffold is present in a variety of biologically active molecules. This application note provides a foundational set of in vitro assay protocols to enable researchers to conduct an initial characterization of this compound's biological effects. The proposed assays will investigate its impact on cell viability, apoptosis, and key signaling pathways commonly modulated by this class of compounds.
Hypothesized Mechanism of Action
Based on the activities of other nitrobenzamide derivatives, 2-chloro-N-cyclohexyl-N-ethyl-4-nitrobenzamide may potentially influence intracellular signaling cascades. A plausible starting point for investigation is its effect on pathways related to cell stress and survival. The following diagram illustrates a hypothetical signaling pathway that could be modulated by this compound, providing a framework for the subsequent experimental designs.
Figure 1: Hypothesized mechanism of action for 2-chloro-N-cyclohexyl-N-ethyl-4-nitrobenzamide, postulating the induction of a cellular stress response leading to apoptosis.
Initial Compound Handling and Preparation
Proper handling and preparation of 2-chloro-N-cyclohexyl-N-ethyl-4-nitrobenzamide are critical for reproducible results.
1. Reconstitution:
-
It is recommended to dissolve the compound in a high-quality, anhydrous solvent such as dimethyl sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 10-50 mM).
-
Ensure the compound is fully dissolved by vortexing. Gentle warming (to no more than 37°C) may be applied if necessary.
-
Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles. Protect from light.
2. Working Solutions:
-
Prepare fresh working solutions for each experiment by diluting the stock solution in the appropriate cell culture medium.
-
The final concentration of DMSO in the culture medium should be kept low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.
-
Include a vehicle control (medium with the same final concentration of DMSO) in all experiments.
Protocol 1: Cell Viability Assessment using a Resazurin-based Assay
This initial assay determines the cytotoxic or cytostatic effects of the compound across a range of concentrations. The resazurin assay measures the metabolic activity of viable cells.
Materials:
-
2-chloro-N-cyclohexyl-N-ethyl-4-nitrobenzamide stock solution
-
Selected cancer cell line (e.g., HeLa, A549)
-
Complete cell culture medium
-
96-well clear-bottom black plates
-
Resazurin sodium salt solution (e.g., 0.15 mg/mL in PBS)
-
Plate reader with fluorescence capabilities (Ex/Em: ~560/590 nm)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
Compound Treatment: Prepare a serial dilution of the compound in complete culture medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells. Include vehicle control wells.
-
Incubation: Incubate the plate for the desired time points (e.g., 24, 48, 72 hours).
-
Resazurin Addition: Add 10 µL of resazurin solution to each well and incubate for 2-4 hours at 37°C, protected from light.
-
Fluorescence Measurement: Measure the fluorescence intensity using a plate reader.
-
Data Analysis: Subtract the background fluorescence (from wells with medium only) from all readings. Normalize the data to the vehicle control (set to 100% viability) and plot the results as a dose-response curve to determine the IC50 value (the concentration at which 50% of cell viability is inhibited).
| Parameter | Recommended Range |
| Cell Seeding Density | 5,000 - 10,000 cells/well |
| Compound Concentration | 0.1 µM - 100 µM (log scale) |
| Incubation Time | 24, 48, 72 hours |
| Resazurin Incubation | 2 - 4 hours |
Protocol 2: Apoptosis Detection using Annexin V/Propidium Iodide Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells, providing insight into the mechanism of cell death induced by the compound.
Materials:
-
2-chloro-N-cyclohexyl-N-ethyl-4-nitrobenzamide stock solution
-
Cell line of interest
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and allow them to attach. Treat the cells with the compound at concentrations around the determined IC50 value for a specified time (e.g., 24 hours). Include a vehicle control.
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge the cell suspension and wash the pellet with cold PBS.
-
Staining: Resuspend the cells in 1X Binding Buffer. Add Annexin V-FITC and PI according to the manufacturer's instructions.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells on a flow cytometer within one hour.
Data Interpretation:
-
Annexin V- / PI-: Live cells
-
Annexin V+ / PI-: Early apoptotic cells
-
Annexin V+ / PI+: Late apoptotic/necrotic cells
-
Annexin V- / PI+: Necrotic cells
Figure 2: Workflow for the Annexin V/Propidium Iodide apoptosis assay.
Protocol 3: Western Blot Analysis of Key Signaling Proteins
To investigate the molecular mechanism further, Western blotting can be used to assess the expression and activation of key proteins in relevant signaling pathways, such as those involved in stress response and apoptosis (e.g., p38 MAPK, cleaved caspase-3).
Materials:
-
2-chloro-N-cyclohexyl-N-ethyl-4-nitrobenzamide stock solution
-
Cell line and culture reagents
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-p38, anti-p38, anti-cleaved caspase-3, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Protein Extraction: Treat cells with the compound as described previously. Lyse the cells in RIPA buffer and quantify the protein concentration using a BCA assay.
-
SDS-PAGE: Denature protein lysates and separate them by size on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane to prevent non-specific antibody binding. Incubate with primary antibodies overnight at 4°C, followed by incubation with HRP-conjugated secondary antibodies.
-
Detection: Apply ECL substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify band intensities and normalize to a loading control (e.g., β-actin).
| Target Protein | Expected Outcome upon Apoptosis Induction |
| Phospho-p38 MAPK | Increased phosphorylation |
| Total p38 MAPK | No significant change |
| Cleaved Caspase-3 | Increased levels |
| β-actin (Loading Control) | Consistent levels across all samples |
Conclusion
This application note provides a strategic framework for the initial in vitro characterization of 2-chloro-N-cyclohexyl-N-ethyl-4-nitrobenzamide. By systematically evaluating its effects on cell viability, mode of cell death, and key signaling pathways, researchers can build a comprehensive profile of this novel compound's biological activity. The data generated from these protocols will be crucial for guiding further mechanistic studies and potential therapeutic development.
References
(Note: As 2-chloro-N-cyclohexyl-N-ethyl-4-nitrobenzamide is a novel compound, the references provided are for the established methodologies and related compound classes.)
-
Resazurin-based Cell Viability Assays. Riss, T. L., et al. (2016). Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link]
-
Annexin V/Propidium Iodide Staining for Apoptosis. Crowley, L. C., et al. (2016). Measuring Apoptosis by Annexin V Staining. Cold Spring Harbor Protocols. [Link]
-
Western Blotting. Mahmood, T., & Yang, P. C. (2012). Western blot: technique, theory, and trouble shooting. North American journal of medical sciences, 4(9), 429–434. [Link]
Troubleshooting & Optimization
Troubleshooting solubility issues with 2-chloro-N-cyclohexyl-N-ethyl-4-nitrobenzamide in aqueous media
Topic: Troubleshooting solubility issues with 2-chloro-N-cyclohexyl-N-ethyl-4-nitrobenzamide in aqueous media Role: Senior Application Scientist, Technical Support Division Audience: Researchers, Drug Discovery Scientists, and Formulation Chemists[1][2]
Compound: 2-chloro-N-cyclohexyl-N-ethyl-4-nitrobenzamide[1][2]
Welcome to the Technical Support Center. You are likely visiting this page because you are experiencing precipitation ("crashing out") of this compound when diluting from an organic stock into aqueous assay media.[3]
This guide addresses the specific physicochemical challenges of 2-chloro-N-cyclohexyl-N-ethyl-4-nitrobenzamide . Unlike simple salts, this molecule combines a lipophilic cyclohexyl ring, an ethyl group, and a nitro-substituted benzamide core, creating a "brick-dust" profile: high crystallinity and high lipophilicity (LogP > 3.5), with zero ionizable centers in the physiological pH range.[1]
The Physicochemical Reality
Before troubleshooting, understand why the compound resists solution.
| Property | Value (Est.) | Implication for Solubility |
| LogP | ~3.5 – 4.2 | Highly lipophilic.[1][2][3] Prefers fat/organic solvents over water.[2][3] |
| pKa | Neutral | CRITICAL: The amide nitrogen is fully substituted (tertiary).[1][2][3] There are no acidic protons to remove or basic nitrogens to protonate.[3] pH adjustment will not work. |
| Melting Point | >150°C | High lattice energy.[1][2][3] Requires significant energy (heat/solvents) to break the crystal lattice.[3] |
| H-Bond Donors | 0 | No donors to interact with water; only acceptors (Nitro, Amide O).[1][2][3] |
Troubleshooting Decision Matrix (Visualized)
The following decision tree outlines the logical steps to resolve precipitation issues based on your specific assay constraints.
Figure 1: Logical workflow for selecting a solubilization strategy based on assay constraints.
Frequently Asked Questions (Technical)
Q1: I added acid to lower the pH, expecting the amine to protonate, but it didn't dissolve. Why?
A: This is a common error.[1][3] The nitrogen in your compound is part of a tertiary amide group (N-cyclohexyl-N-ethyl-benzamide).[1][2][3] Amide nitrogens are not basic because their lone pair electrons are delocalized into the carbonyl group (resonance stabilization).[3] Furthermore, the nitro group on the ring is electron-withdrawing, further reducing any potential basicity. The molecule remains neutral across the entire pH 1–14 range.[3] You must abandon pH adjustment and focus on dielectric constant manipulation (cosolvents) or encapsulation (cyclodextrins).[1][2][3]
Q2: My stock solution in DMSO is clear, but it turns cloudy immediately upon adding to the media.
A: You are experiencing "kinetic crash-out."[1][2][3] The compound is soluble in DMSO but has water solubility likely below 1 µM.[3] When you inject a small volume of DMSO stock into water, the local DMSO concentration drops instantly, and the compound supersaturates and nucleates.[3] Solution: Use the "Step-Down Dilution" protocol (see Section 4) to lower the dielectric constant gradually, or switch to a pre-solubilized excipient mix like PEG400/Water.[1][2][3]
Q3: Can I use sonication to force it into solution?
A: Sonication helps break up crystal lattices to speed up dissolution if the thermodynamic solubility allows it.[1][2][3] However, if you are above the solubility limit, sonication will only create a temporary suspension that will settle later (potentially during your assay), leading to false data.[3] Only use sonication to prepare the initial organic stock, not to force aqueous solubility.[3]
Validated Experimental Protocols
Protocol A: Preparation of High-Concentration Stock
Use this for initial compound handling.[1][2][3]
-
Weighing: Weigh 10 mg of 2-chloro-N-cyclohexyl-N-ethyl-4-nitrobenzamide.
-
Solvent: Add 1.0 mL of anhydrous DMSO (Dimethyl sulfoxide).
-
Dissolution: Vortex for 30 seconds. If particles remain, warm the vial to 37°C in a water bath for 5 minutes.
Protocol B: The "Step-Down" Dilution (Prevention of Crash-Out)
Use this when adding the compound to cell culture media or enzymatic buffers.[1][2]
Direct addition of 100% DMSO stock to water often fails.[3] This intermediate step uses a "bridging solvent" (PEG400) to buffer the polarity shift.[3]
Reagents:
-
Stock Solution (from Protocol A)
Workflow:
-
Intermediate Mix: Combine 20 µL of DMSO Stock with 80 µL of PEG400. Vortex thoroughly.
-
Why? PEG400 is miscible with both DMSO and water but has a lower polarity than water, stabilizing the hydrophobic compound.[3]
-
-
Final Dilution: Slowly pipette the 100 µL Intermediate Mix into 900 µL of Assay Buffer while vortexing gently.
Protocol C: Cyclodextrin Complexation (For Sensitive Assays)
Use this if your cells/enzymes cannot tolerate DMSO/PEG.[1][3]
Cyclodextrins (CDs) form a "host-guest" complex, hiding the hydrophobic cyclohexyl/phenyl groups inside a cone, presenting a hydrophilic surface to the water.[3] HP-β-CD (Hydroxypropyl-beta-cyclodextrin) is the industry standard for this class of molecule.[1][3]
-
Vehicle Prep: Prepare a 20% (w/v) HP-β-CD solution in water.[1][2][3] Filter sterilize (0.22 µm).
-
Addition: Add 10 µL of DMSO Stock (30 mM) to 990 µL of the 20% CD solution.
-
Equilibration: Shake at 500 rpm for 4 hours at Room Temperature.
-
Verification: Visually inspect.[2][3] If clear, the compound is solubilized. If cloudy, centrifuge at 10,000 x g for 5 mins to remove un-complexed solid and use the supernatant.
Mechanism of Action Visualization
The following diagram illustrates why the Cyclodextrin strategy is superior for this specific molecule compared to simple cosolvents.
Figure 2: Mechanism of inclusion complex formation preventing precipitation.[1][2][3]
References
-
Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012).[3] Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics.[3]
-
Loftsson, T., & Brewster, M. E. (2010).[3] Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology.
-
BenchChem Technical Support. (2025). Structure-Activity Relationship of Benzamide Herbicides (Etobenzanid Class). BenchChem Technical Guides.
-
Lipid-Based Formulation Strategies. (2018).[1][2][3] Strategies for formulating lipophilic drugs (LogP > 3). AAPS Journal.
Sources
- 1. 4-amino-2-chloro-N-cyclohexyl-N-methylbenzamide | C14H19ClN2O | CID 16793125 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemscene.com [chemscene.com]
- 3. 2-chloro-N-(2,6-dichlorophenyl)-4-nitrobenzamide | C13H7Cl3N2O3 | CID 4135121 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Technical Support Center: Optimizing HPLC Retention Times for Chlorinated Nitrobenzamides
Welcome to the Technical Support Center dedicated to the High-Performance Liquid Chromatography (HPLC) analysis of chlorinated nitrobenzamides. This guide is designed for researchers, scientists, and drug development professionals to provide expert-driven insights and practical solutions for method development and troubleshooting. Chlorinated nitrobenzamides, with their unique chemical properties stemming from aromatic, nitro, and chloro functional groups, present specific challenges in achieving stable and optimal retention times. This resource synthesizes technical principles with field-proven experience to address these challenges directly.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common high-level questions encountered during the initial stages of method development for chlorinated nitrobenzamides.
Q1: What is the most effective starting point for HPLC column selection for chlorinated nitrobenzamides?
A1: The choice of stationary phase is paramount for achieving selectivity. Given the aromatic nature of these compounds, interactions with the stationary phase go beyond simple hydrophobicity.
-
Initial Recommendation (Workhorse Phase): A high-purity, end-capped C18 column is the universal starting point for most reversed-phase methods and is effective for a wide range of compounds[1]. It separates primarily based on hydrophobicity.
-
Alternative Selectivity (Recommended for this Class): For chlorinated nitrobenzamides, stationary phases that offer alternative selectivity mechanisms are highly recommended. The presence of both a phenyl ring and electronegative chlorine atoms makes them ideal candidates for phases that facilitate π-π interactions[2].
-
Phenyl Phases (e.g., Phenyl-Hexyl): These columns provide strong π-π interactions with the analyte's aromatic ring, offering unique selectivity compared to alkyl chains[2][3].
-
Pentafluorophenyl (PFP) Phases: PFP columns are particularly effective for separating halogenated compounds and positional isomers[4]. They offer a complex mix of dipole-dipole, hydrogen bonding, and π-π interactions, which can be highly effective for this specific analyte class[1].
-
Q2: Should I start with an isocratic or a gradient elution method?
A2: The choice between isocratic and gradient elution depends entirely on the complexity of your sample and the range of polarities of the analytes present[5].
-
Isocratic Elution: Use this method if you are analyzing a single compound (e.g., for a purity assay) or a simple mixture where all components have similar retention behavior[6][7]. It is simpler, requires no column re-equilibration time, and provides a stable baseline[7][8].
-
Gradient Elution: This is the preferred method for complex mixtures containing compounds with a wide range of polarities, such as a parent drug and its various chlorinated or nitro-substituted impurities[5][6]. Gradient elution improves peak shape for late-eluting compounds, reduces analysis time, and increases peak capacity[9]. However, it requires more complex instrumentation and a re-equilibration step after each run[7][8].
Q3: How does mobile phase pH affect the retention of chlorinated nitrobenzamides?
A3: Chlorinated nitrobenzamides are generally neutral compounds, meaning their retention is largely insensitive to mobile phase pH[10]. However, pH is still a critical parameter for method robustness. The primary consideration is the stability of the silica-based column. Operating at a pH between 2.5 and 7.5 prevents the dissolution of the silica matrix at high pH or the hydrolysis of the bonded phase at low pH, which can cause a gradual loss of retention[11]. For ionizable impurities that may be present, adjusting the pH to be at least 1.5-2 units away from the impurity's pKa will ensure it is in a single, non-ionized form, leading to sharp peaks and stable retention[10][12].
Q4: What are the essential sample preparation steps for analyzing these compounds?
A4: Proper sample preparation is critical for accurate results and for protecting the HPLC column and system[13]. The goal is to ensure the sample is free of particulates and dissolved in a solvent compatible with the mobile phase[14].
-
Solubility: Ensure the sample is completely dissolved. The ideal solvent is the mobile phase itself or a solvent weaker than the mobile phase to prevent peak distortion[14][15].
-
Filtration: Always filter the sample through a 0.22 or 0.45 µm syringe filter before injection. This removes particulates that can clog the column frit, leading to high backpressure and poor performance[14].
-
Concentration: Adjust the sample concentration to be within the linear range of the detector. Overly concentrated samples can cause peak broadening and column overload[14][16].
-
Extraction (for complex matrices): For samples from complex matrices (e.g., biological fluids, environmental samples), a cleanup step like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) may be necessary to remove interfering components[13][17].
Part 2: Troubleshooting Guide: Retention Time Issues
This guide provides a systematic approach to diagnosing and resolving common retention time problems.
Problem: My retention times are suddenly much shorter or longer than expected (A sudden "jump").
-
Probable Causes & Solutions: This issue is almost always due to an error in the method setup or mobile phase preparation[11].
-
Incorrect Mobile Phase Composition: An error of just 1% in the organic solvent concentration can change retention time by 5-15%[18].
-
Solution: Prepare fresh mobile phase, ensuring you use calibrated volumetric flasks or, preferably, prepare it gravimetrically. If using an online mixer, ensure all solvent lines are placed in the correct reservoirs and purge the pump thoroughly to remove any residual solvent from previous analyses[19].
-
-
Incorrect Flow Rate: The flow rate may have been set incorrectly in the method[11].
-
Solution: Verify the flow rate setting in your instrument control software. If the problem persists, perform a flow rate calibration of the pump.
-
-
Wrong Column: The wrong column may have been installed, or it may have been installed backward.
-
Solution: Confirm that the installed column matches the one specified in the method and that the flow direction arrow on the column is correctly oriented.
-
-
Column Temperature: The column oven may be off or set to the wrong temperature.
-
Solution: Check the column oven setpoint and ensure it has reached thermal equilibrium.
-
-
Problem: My retention times are gradually decreasing or increasing over a series of injections (A slow "drift").
-
Probable Causes & Solutions: Drifting retention times typically point to a changing column or system environment[11].
-
Insufficient Column Equilibration: This is common at the beginning of a run, especially with gradient methods or when using additives like ion-pairing reagents[15][20].
-
Solution: Ensure the column is equilibrated with the initial mobile phase for a sufficient period (10-20 column volumes is a good starting point) until a stable baseline is achieved.
-
-
Temperature Fluctuations: The laboratory's ambient temperature can affect retention if a column oven is not used. A 1°C increase in temperature can decrease retention time by approximately 2%[15].
-
Changing Mobile Phase Composition: Volatile organic solvents (like acetonitrile) can evaporate from the mobile phase reservoir over time, increasing the aqueous content and thus increasing retention times.
-
Solution: Keep mobile phase reservoirs loosely covered and prepare fresh mobile phase daily[23].
-
-
Column Degradation: Over many injections, the stationary phase can degrade, especially if operating at pH extremes, leading to a loss of retaining power (decreasing retention times)[11][24].
-
Solution: Use a guard column to protect the analytical column. If retention continues to drift, the column may need to be replaced.
-
-
Problem: My retention times are inconsistent and not reproducible between runs.
-
Probable Causes & Solutions: Poor reproducibility is often caused by a combination of factors related to the system, mobile phase, or sample preparation.
-
Inconsistent Mobile Phase Preparation: Small day-to-day variations in mobile phase preparation are a major source of irreproducibility[25].
-
Solution: Standardize your mobile phase preparation procedure. Weighing components is more reproducible than using volumetric measurements. Ensure the pH is measured and adjusted consistently[18].
-
-
System Leaks or Air Bubbles: Leaks in the system can cause flow rate fluctuations, while air bubbles in the pump can lead to pressure drops and inconsistent mobile phase delivery[20][26].
-
Solution: Inspect all fittings for leaks. Thoroughly degas the mobile phase using sonication, vacuum filtration, or an inline degasser to remove dissolved gases[20].
-
-
Inconsistent Injection Volume or Sample Solvent: Variations in injection volume or using a sample solvent that is much stronger than the mobile phase can cause retention shifts[15][25].
-
Solution: Ensure the autosampler is calibrated and functioning correctly. Whenever possible, dissolve the sample in the initial mobile phase[16].
-
-
Part 3: Protocols and Methodologies
Protocol 1: Initial Method Development Scouting for Chlorinated Nitrobenzamides
This protocol outlines a systematic approach to developing a robust HPLC method from scratch.
Objective: To identify a suitable column and mobile phase for the separation of a mixture of chlorinated nitrobenzamides.
Methodology:
-
Analyte Characterization:
-
Determine the structure and physicochemical properties (e.g., logP, pKa) of all target analytes. For chlorinated nitrobenzamides, note the position and number of chloro- and nitro- groups, as this will heavily influence selectivity.
-
-
Column Selection:
-
Select at least two columns with different selectivities.
-
Column A (Primary): C18, 150 x 4.6 mm, 5 µm (for general reversed-phase screening).
-
Column B (Alternative Selectivity): PFP or Phenyl-Hexyl, 150 x 4.6 mm, 5 µm (to exploit aromatic/halogen interactions)[4].
-
-
-
Mobile Phase Selection:
-
Aqueous (A): 0.1% Formic Acid in HPLC-grade water.
-
Organic (B): Acetonitrile (ACN) and Methanol (MeOH). These solvents offer different selectivities and should be screened separately[12].
-
-
Scouting Gradient Run:
-
Perform a fast, generic gradient to determine the approximate elution profile of the analytes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 40°C[21].
-
Injection Volume: 5 µL.
-
Gradient Program: 5% B to 95% B over 15 minutes, hold at 95% B for 2 minutes, return to 5% B and re-equilibrate for 5 minutes.
-
-
Data Evaluation and Optimization:
-
Run the scouting gradient with both ACN and MeOH on both columns (four runs total).
-
Compare the chromatograms. Identify the column/solvent combination that provides the best overall separation (resolution) of critical pairs.
-
Based on the best result, optimize the gradient slope. If all peaks elute too early, make the gradient shallower. If they elute too late, make it steeper.
-
If the separation is simple, convert the gradient method to an isocratic one for improved simplicity and robustness[7].
-
Data Presentation: Effect of Mobile Phase Composition
The following table illustrates how changing the percentage of organic modifier (Acetonitrile) in an isocratic separation affects the retention factor (k') and resolution (Rs) of two hypothetical analytes: 2-chloro-4-nitrobenzamide and 4-chloro-2-nitrobenzamide.
| % Acetonitrile | k' (2-chloro-4-nitrobenzamide) | k' (4-chloro-2-nitrobenzamide) | Resolution (Rs) | Analysis Time (min) |
| 40% | 12.5 | 14.2 | 2.1 | > 15 |
| 45% | 8.1 | 9.0 | 1.8 | 11.2 |
| 50% | 4.6 | 5.0 | 1.3 | 7.5 |
| 55% | 2.2 | 2.4 | 0.9 | 4.8 |
Interpretation: As the percentage of the strong organic solvent (Acetonitrile) increases, retention times decrease for both analytes, as expected in reversed-phase chromatography[12]. However, the resolution between the two positional isomers also decreases. A concentration of 45% ACN provides a good balance between reasonable analysis time and adequate resolution (Rs > 1.5 is generally desired).
Part 4: Visualization of Workflows
Workflow for Initial HPLC Method Development
The following diagram outlines the logical steps for developing a new HPLC method for chlorinated nitrobenzamides.
Caption: A systematic workflow for HPLC method development.
Troubleshooting Decision Tree for Retention Time Instability
This diagram provides a step-by-step diagnostic path for resolving inconsistent retention times.
Caption: A decision tree for troubleshooting unstable retention times.
References
-
Chrom Tech, Inc. (2025). How Does Column Temperature Affect HPLC Resolution? Retrieved from [Link]
-
Chromatography Forum. (2015). HPLC separation of related halogenated aromatic, any one?? Retrieved from [Link]
-
Imtakt USA. (2026). HPLC Retention Time Shift Troubleshooting: Causes, Prevention & Purging Tips. Retrieved from [Link]
-
Waters. (n.d.). The Effect of Elevated Column Operating Temperatures on Chromatographic Performance. Retrieved from [Link]
-
ResearchGate. (2023). How to fix a shifting retention time of peaks in hplc? Retrieved from [Link]
-
LCGC International. (2013). HPLC Column Selection. Retrieved from [Link]
-
Separation Science. (2024). Factors Impacting Chromatography Retention Time. Retrieved from [https://www.sepscience.com/chromatography/f actors-impacting-chromatography-retention-time]([Link] actors-impacting-chromatography-retention-time)
-
LCGC International. (2013). The LCGC Blog: Retention Shifts in HPLC. Retrieved from [Link]
-
SCIEX. (2023). How does increasing column temperature affect LC methods? Retrieved from [Link]
-
The Analytical Scientist. (n.d.). Untangle your Liquid Chromatography Problems HPLC Troubleshooting Guide. Retrieved from [Link]
-
Danaher Life Sciences. (n.d.). Gradient vs. Isocratic Elution in HPLC. Retrieved from [Link]
-
Drawell. (2024). Sample Preparation for HPLC Analysis: Step Guides and Common Techniques. Retrieved from [Link]
-
PharmaGuru. (2025). Isocratic vs Gradient Elution In HPLC: How to Choose In 9 Minutes. Retrieved from [Link]
-
Phenomenex. (2025). Isocratic Vs. Gradient Elution in Chromatography. Retrieved from [Link]
-
Axcend. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]
-
Linklab. (n.d.). HPLC Column Selection Guide. Retrieved from [Link]
-
Phenomenex. (2025). Mobile Phase Optimization: A Critical Factor in HPLC. Retrieved from [Link]
-
Buchi. (n.d.). How to optimize your mobile phase to improve selectivity and resolution in chromatography. Retrieved from [Link]
-
Biotage. (2023). When is Gradient Elution Better than Isocratic Elution? Retrieved from [Link]
-
Welch Materials. (2026). [Readers Insight] Gradient vs. Isocratic Elution: Which to Choose? Retrieved from [Link]
-
alwsci. (2025). Key Considerations For Sample Preparation in HPLC. Retrieved from [Link]
-
Phenomenex. (n.d.). Choosing the Right HPLC Column: A Complete Guide. Retrieved from [Link]
-
GL Sciences. (n.d.). HPLC Columns & LC Columns | Types, How to Choose, Compare. Retrieved from [Link]
-
Waters. (n.d.). Leveraging Mobile Phase pH to Optimize Separations for Improved Prep Performance Using Columns Packed With Waters™ Hybrid Particles. Retrieved from [https://www.waters.com/webassets/cms/library/docs/720002 preparative_separations.pdf]([Link] preparative_separations.pdf)
-
Medikamenter Quality Services. (2025). Common Issues in HPLC Analysis. Retrieved from [Link]
-
LCGC. (n.d.). IMPROVING SAMPLE PREPARATION IN HPLC. Retrieved from [Link]
-
Polymer Chemistry Characterization Lab. (n.d.). Sample Preparation – HPLC. Retrieved from [Link]
-
alwsci. (2025). Some Common Issues With Liquid Chromatography And Their Troubleshooting Methods. Retrieved from [Link]
-
Organomation. (n.d.). Preparing Samples for HPLC-MS/MS Analysis. Retrieved from [Link]
-
Universal Lab Blog. (2024). The 10 Most Common HPLC Problems and Solutions! Retrieved from [Link]
-
LCGC International. (2020). Mobile-Phase Optimization Strategies in Reversed-Phase HPLC. Retrieved from [Link]
-
Welch Materials. (2025). Mobile Phase Selection in Method Development: How to Optimize. Retrieved from [Link]
-
PubMed. (2009). Development of a new SPME-HPLC-UV method for the analysis of nitro explosives on reverse phase amide column and application to analysis of aqueous samples. Retrieved from [Link]
-
ResearchGate. (n.d.). Determination of residual 4-nitrobenzaldehyde in chloramphenicol and its pharmaceutical formulation by HPLC with UV/Vis detection after derivatization with 3-nitrophenylhydrazine. Retrieved from [Link]
-
FABAD Journal of Pharmaceutical Sciences. (2022). Development and Validation of an HPLC Method for Simultaneous Determination of Miconazole Nitrate and Chlorhexidine Digluconate. Retrieved from [Link]
-
ResearchGate. (2025). Development and Validation of HPLC Method for Chlorohexidine. Retrieved from [Link]
Sources
- 1. glsciencesinc.com [glsciencesinc.com]
- 2. HPLC separation of related halogenated aromatic, any one?? - Chromatography Forum [chromforum.org]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. linklab.gr [linklab.gr]
- 5. pharmaguru.co [pharmaguru.co]
- 6. lifesciences.danaher.com [lifesciences.danaher.com]
- 7. welch-us.com [welch-us.com]
- 8. Isocratic Vs. Gradient Elution in Chromatography | Phenomenex [phenomenex.com]
- 9. biotage.com [biotage.com]
- 10. welch-us.com [welch-us.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. drawellanalytical.com [drawellanalytical.com]
- 14. Key Considerations For Sample Preparation in HPLC - Blogs - News [alwsci.com]
- 15. sepscience.com [sepscience.com]
- 16. Sample Preparation – HPLC – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
- 17. fishersci.pt [fishersci.pt]
- 18. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 19. HPLC Retention Time Shift Troubleshooting: Causes, Prevention & Purging Tips [mtc-usa.com]
- 20. medikamenterqs.com [medikamenterqs.com]
- 21. chromtech.com [chromtech.com]
- 22. How does increasing column temperature affect LC methods? [sciex.com]
- 23. benchchem.com [benchchem.com]
- 24. theanalyticalscientist.com [theanalyticalscientist.com]
- 25. researchgate.net [researchgate.net]
- 26. The 10 Most Common HPLC Problems and Solutions! | Universal Lab Blog [universallab.org]
Validation & Comparative
A Senior Application Scientist's Guide to Reference Standards for the Purity Analysis of 2-chloro-N-cyclohexyl-N-ethyl-4-nitrobenzamide
Introduction
In the landscape of pharmaceutical research and development, the purity of any new chemical entity (NCE) is a cornerstone of safety, efficacy, and regulatory compliance.[1][2] The compound 2-chloro-N-cyclohexyl-N-ethyl-4-nitrobenzamide (CAS No. 329940-64-9) represents a specific, substituted benzamide that, like many novel molecules, may not have an established, commercially available primary reference standard from pharmacopoeial bodies. This absence presents a significant analytical challenge: How can one confidently and accurately determine the purity of a synthesized batch without a pre-existing, certified benchmark?
This guide provides an in-depth, objective comparison of methodologies for establishing and verifying the purity of a reference standard for 2-chloro-N-cyclohexyl-N-ethyl-4-nitrobenzamide. As a Senior Application Scientist, this document moves beyond mere protocols to explain the causality behind experimental choices, empowering researchers to develop a robust, self-validating system for purity assessment. We will explore the establishment of an in-house primary standard and compare the performance of orthogonal analytical techniques—High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Quantitative Nuclear Magnetic Resonance (qNMR)—providing the experimental data and workflows necessary for confident implementation.
The Hierarchy of Reference Standards
Before embarking on purity analysis, it is crucial to understand the different tiers of reference materials. The quality of your analytical results is directly dependent on the quality of the standard used for comparison.[3]
-
Primary Reference Standard: A substance that is widely acknowledged to be of the highest purity and whose value is accepted without reference to other standards.[4] These are typically supplied by national metrology institutes (e.g., NIST) or pharmacopoeias (e.g., USP, EP) and are accompanied by a comprehensive Certificate of Analysis (CoA).[5][6] The US Food and Drug Administration defines a reference standard as a "highly purified compound that is well characterized".[3]
-
Secondary Reference Standard (or Working Standard): A substance whose purity is established by comparison to a primary reference standard.[4][7] These are used for routine laboratory analysis to conserve the more expensive primary standard.
For novel compounds like 2-chloro-N-cyclohexyl-N-ethyl-4-nitrobenzamide, a primary standard is often unavailable. Therefore, the first critical task is to synthesize, purify, and rigorously characterize a single batch of the material to serve as an "in-house" primary standard.[3]
Establishing an In-House Primary Standard: A Multi-Pronged Approach
When a certified reference standard is not commercially available, one must be meticulously prepared and characterized internally.[3] This process involves synthesizing the compound, purifying it to the highest possible degree (e.g., via recrystallization or chromatography), and then employing a battery of orthogonal analytical methods to confirm its identity and assign a purity value.[4][8] Orthogonal methods are techniques that measure the same property using fundamentally different principles, providing a more robust and reliable assessment.
The purity assignment is often determined using a mass balance approach, which is then corroborated by an absolute measurement technique like qNMR.
Purity by Mass Balance (%) = 100% - (% Organic Impurities) - (% Residual Solvents) - (% Water Content) - (% Inorganic Impurities)
This guide will compare the following key techniques for determining each component of the mass balance equation and for providing an absolute purity value.
Comparative Analysis of Purity Assessment Techniques
No single analytical technique can provide a complete picture of a compound's purity.[9] A combination of chromatographic and spectroscopic methods is essential for detecting and quantifying different classes of potential impurities.
High-Performance Liquid Chromatography (HPLC) for Organic Impurities
HPLC is the gold standard for separating and quantifying non-volatile and thermally labile organic impurities, such as starting materials, by-products, or degradation products.[1][10] A reversed-phase method is typically the first choice for a molecule with the structural characteristics of 2-chloro-N-cyclohexyl-N-ethyl-4-nitrobenzamide.
-
Instrumentation: Standard HPLC system with a UV-Vis detector.
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 3.5 µm particle size). A C18 phase is selected for its hydrophobic stationary phase, which is well-suited for retaining and separating moderately non-polar organic molecules.
-
Mobile Phase: A gradient elution is employed to resolve impurities with a wide range of polarities.
-
Solvent A: 0.1% Formic Acid in Water.
-
Solvent B: 0.1% Formic Acid in Acetonitrile.
-
-
Gradient Program: 30% B to 95% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm, a common wavelength for aromatic compounds. A photodiode array (PDA) detector is recommended to assess peak purity.
-
Sample Preparation: Accurately weigh and dissolve the reference standard material in acetonitrile to a final concentration of 1.0 mg/mL.
Sources
- 1. biotech-spain.com [biotech-spain.com]
- 2. resolvemass.ca [resolvemass.ca]
- 3. pharmtech.com [pharmtech.com]
- 4. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 5. labmix24.com [labmix24.com]
- 6. Standard reference materials (SRMs) for determination of organic contaminants in environmental samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. who.int [who.int]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. biomedres.us [biomedres.us]
- 10. benchchem.com [benchchem.com]
A Comparative Guide to the Validation of Analytical Methods for 2-chloro-N-cyclohexyl-N-ethyl-4-nitrobenzamide
Introduction: The Imperative for Validated Analytics
In the landscape of pharmaceutical development and chemical synthesis, the purity and concentration of every intermediate define the quality, safety, and efficacy of the final product. 2-chloro-N-cyclohexyl-N-ethyl-4-nitrobenzamide (CAS: 329940-64-9, Molecular Formula: C₁₅H₁₉ClN₂O₃) is a substituted nitrobenzamide that represents a class of compounds often used as intermediates in the synthesis of more complex molecules. The rigorous, quantitative analysis of such compounds is not merely a procedural step but the cornerstone of quality control.
This guide provides a comparative framework for the validation of analytical methods for 2-chloro-N-cyclohexyl-N-ethyl-4-nitrobenzamide. We will explore two principal analytical techniques: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). The objective is to equip researchers, scientists, and drug development professionals with the rationale behind methodological choices and the practical steps to demonstrate that a chosen method is fit for its intended purpose. All validation parameters discussed are grounded in the authoritative guidelines established by the International Council for Harmonisation (ICH).[1][2]
Selecting the Appropriate Analytical Technique: A Causal Analysis
The molecular structure of 2-chloro-N-cyclohexyl-N-ethyl-4-nitrobenzamide—a moderately polar, non-volatile, and thermally stable compound—makes it an excellent candidate for analysis by reversed-phase HPLC. However, for definitive identification and the analysis of potentially volatile impurities, GC-MS serves as a powerful orthogonal technique.
-
High-Performance Liquid Chromatography (HPLC): This is the workhorse for quantifying non-volatile and thermally labile compounds.[3] For a substituted benzamide, a reversed-phase HPLC method using a C18 column provides robust separation based on hydrophobicity. Detection via a UV-Vis detector is ideal due to the presence of the nitroaromatic chromophore, which absorbs strongly in the UV region. This method is prized for its precision, accuracy, and high throughput in routine quantitative analysis.
-
Gas Chromatography-Mass Spectrometry (GC-MS): While the target compound itself may have limited volatility, GC-MS is invaluable for identifying and quantifying volatile or semi-volatile impurities that may arise during synthesis.[4] More importantly, the mass spectrometer provides high-fidelity structural information, making it the gold standard for confirming the identity of the analyte and characterizing unknown peaks.[5] For the target compound, derivatization might be necessary to enhance volatility if direct analysis proves challenging.
Core Validation Parameters: A Comparative Overview
Method validation is the process of demonstrating that an analytical procedure is suitable for its intended use.[2][6] The following parameters are essential for a comprehensive validation, as stipulated by ICH guidelines.
| Validation Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) | ICH Acceptance Criteria (Typical) |
| Specificity / Selectivity | Peak purity index ≥0.99; baseline resolution from impurities.[7] | Unique mass spectrum and no co-eluting interferences at the specified m/z. | The method must unequivocally assess the analyte in the presence of other components.[7][8] |
| Linearity (R²) | > 0.999 | > 0.998 | Correlation coefficient (r) ≥0.995.[7] |
| Accuracy (% Recovery) | 98.0 - 102.0% | 97.0 - 103.0% | For assays, recovery of 98-102% of the known amount is expected.[6][7] |
| Precision (% RSD) | Repeatability: < 1.0%; Intermediate: < 1.5% | Repeatability: < 1.5%; Intermediate: < 2.0% | RSD ≤2% for the assay of an active ingredient.[7] |
| Limit of Detection (LOD) | ~0.01 µg/mL | ~0.05 µg/mL | Signal-to-Noise ratio of 3:1. |
| Limit of Quantitation (LOQ) | ~0.03 µg/mL | ~0.15 µg/mL | Signal-to-Noise ratio of 10:1; precision at this level should be acceptable.[8] |
| Robustness | High | Moderate | Method remains unaffected by small, deliberate variations in parameters. |
Experimental Protocols: A Step-by-Step Guide
The following protocols are illustrative and should be optimized for specific laboratory instrumentation and conditions.
High-Performance Liquid Chromatography (HPLC-UV) Method
This protocol is designed for the quantification of 2-chloro-N-cyclohexyl-N-ethyl-4-nitrobenzamide.
Instrumentation and Reagents:
-
HPLC system with a UV-Vis Detector.
-
Reversed-phase C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Acetonitrile (HPLC grade), Water (HPLC grade), Formic acid.
-
Reference standard of 2-chloro-N-cyclohexyl-N-ethyl-4-nitrobenzamide.
Chromatographic Conditions:
-
Mobile Phase: Solvent A: Water with 0.1% formic acid; Solvent B: Acetonitrile with 0.1% formic acid.
-
Gradient Program: 30% B to 90% B over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: Determined by scanning the UV spectrum of the analyte (typically around 254-280 nm for a nitroaromatic compound).
-
Injection Volume: 10 µL.
Sample and Standard Preparation:
-
Stock Solution (1 mg/mL): Accurately weigh 10 mg of the reference standard and dissolve it in 10 mL of acetonitrile in a volumetric flask.
-
Working Standard Solutions: Perform serial dilutions of the stock solution with the mobile phase to prepare calibration standards across the desired range (e.g., 0.1 - 100 µg/mL).[3]
-
Sample Solution: Accurately weigh a sample, dissolve it in a known volume of acetonitrile, and dilute as necessary to fall within the calibration range. Filter through a 0.45 µm syringe filter before injection.
Gas Chromatography-Mass Spectrometry (GC-MS) Method
This protocol is intended for identity confirmation and analysis of volatile impurities.
Instrumentation and Reagents:
-
Gas Chromatograph coupled to a Mass Spectrometer (e.g., single quadrupole).
-
Capillary column such as a DB-5ms or HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness).[3]
-
Helium (carrier gas).
-
Ethyl acetate or Dichloromethane (GC grade).[4]
Instrumental Conditions:
-
Injector Temperature: 280 °C.
-
Injection Mode: Split (e.g., 20:1 ratio).
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 120 °C, hold for 2 minutes.
-
Ramp: 20 °C/min to 300 °C.
-
Hold at 300 °C for 5 minutes.
-
-
MS Conditions:
-
Ion Source: Electron Ionization (EI) at 70 eV.
-
Ion Source Temperature: 230 °C.
-
Mass Range: m/z 50-500.
-
Sample Preparation:
-
Stock Solution (1 mg/mL): Prepare as described for the HPLC method, using a GC-grade solvent like ethyl acetate.
-
Working Solutions: Dilute the stock solution as needed for analysis. An internal standard (e.g., a stable compound with similar properties not present in the sample) should be added for quantitative analysis.[9]
-
Filter the sample through a 0.22 µm syringe filter into a GC vial.
Visualizing the Validation Workflow
A systematic approach is crucial for method validation. The following diagram illustrates the logical flow from method development to full validation.
Caption: A logical workflow for analytical method validation.
The following diagram details the experimental process for determining accuracy.
Caption: Step-by-step workflow for accuracy validation via spiking.
Conclusion and Recommendations
The validation of an analytical method is a mandatory regulatory requirement and a fundamental scientific practice. For the analysis of 2-chloro-N-cyclohexyl-N-ethyl-4-nitrobenzamide , both HPLC-UV and GC-MS offer distinct advantages.
-
HPLC-UV is the recommended primary technique for routine quality control, assay, and purity determination due to its high precision, robustness, and suitability for non-volatile compounds.
-
GC-MS should be employed as a complementary technique for the definitive confirmation of the analyte's identity and for the characterization of unknown or volatile impurities.
Ultimately, the choice and validation of an analytical method should be tailored to its specific application. In many R&D and manufacturing settings, these techniques are used synergistically to build a comprehensive analytical profile, ensuring the highest standards of product quality and safety.[3]
References
- A Comparative Guide to the Validation of Analytical Methods for 3-Fluoro-4-nitrobenzaldehyde Oxime. Benchchem.
- ANALYTICAL METHODS. Agency for Toxic Substances and Disease Registry (ATSDR).
- Application Notes and Protocols for the Detection of N-(2-chloroacetyl)-3-nitrobenzamide in Reaction Mixtures. Benchchem.
- Bhokare KK, Aloorkar NH, Mali KK. Validation of analytical methods. ResearchGate.
- Validation of analytical methods for active constituents and agricultural products. Australian Pesticides and Veterinary Medicines Authority.
- Daksh S, et al. VALIDATION OF ANALYTICAL METHODS – STRATEGIES & SINGFICANCE. Omics Online.
- 2-chloro-N-[2-(2-methyl-1H-indol-1-yl)ethyl]-5-nitrobenzamide. AA Blocks.
- Analytical Method Development and Validation in Pharmaceuticals. ResolveMass.
- 2-CHLORO-N-CYCLOHEXYL-N-ETHYL-4-NITROBENZAMIDE AldrichCPR. Sigma-Aldrich.
- 2-CHLORO-N-ETHYL-4-NITRO-N-PHENYLBENZAMIDE AldrichCPR. MilliporeSigma.
- 2-chloro-n-ethyl-4-nitro-n-phenylbenzamide (C15H13ClN2O3). PubChemLite.
- High-Throughput Analysis of 2-Chloro-5-nitrobenzaldehyde using Gas Chromatography-Mass Spectrometry (GC-MS). Benchchem.
- method 8091 nitroaromatics and cyclic ketones by gas chromatography. U.S. Environmental Protection Agency (EPA).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. atsdr.cdc.gov [atsdr.cdc.gov]
- 6. Validation of analytical methods for active constituents and agricultural products | Australian Pesticides and Veterinary Medicines Authority [apvma.gov.au]
- 7. resolvemass.ca [resolvemass.ca]
- 8. omicsonline.org [omicsonline.org]
- 9. epa.gov [epa.gov]
A Comparative Toxicological Assessment of N-ethyl vs. N-methyl Nitrobenzamides: A Guide for Drug Development Professionals
This guide provides a detailed comparative analysis of the toxicological profiles of N-ethyl and N-methyl nitrobenzamides. While direct comparative studies are limited, this document synthesizes available data, discusses structure-activity relationships, and offers standardized protocols for future research to enable a comprehensive risk assessment for researchers, scientists, and drug development professionals.
Introduction: The Significance of N-Substituted Nitrobenzamides
N-substituted nitrobenzamides are a class of chemical compounds with a diverse range of applications, including in the synthesis of pharmaceuticals and agrochemicals. The presence of the nitro group, a known structural alert for toxicity, coupled with N-alkylation, necessitates a thorough understanding of their toxicological profiles. The seemingly minor difference between an N-methyl and an N-ethyl group can lead to significant variations in metabolic pathways, bioavailability, and, ultimately, toxicity. This guide aims to collate the existing data and provide a framework for the direct comparative toxicological evaluation of these two classes of compounds.
Physicochemical and Toxicological Data Summary
Table 1: Physicochemical Properties of Select N-methyl and N-ethyl Nitrobenzamides
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | XLogP3 |
| N-methyl-3-nitrobenzamide | C8H8N2O3 | 180.16 | 1.6[1] |
| N-methyl-4-nitrobenzamide | C8H8N2O3 | 180.16 | 1.1[2] |
| N-ethyl-4-nitrobenzamide | C9H10N2O3 | 194.19 | 1.3[3] |
XLogP3 is a computed measure of hydrophobicity. Higher values indicate greater lipid solubility.
Table 2: Available Toxicological Data and Hazard Classifications
| Compound | CAS Number | Toxicological Data Summary | GHS Hazard Statements |
| N-methyl Isomers | |||
| N-methyl-2-nitrobenzamide | 3400-29-1 | Limited public data; listed in the EPA's CompTox Chemicals Dashboard suggesting a need for further hazard assessment.[4] | Not available |
| N-methyl-4-nitrobenzamide | 2585-23-1 | Harmful if swallowed; may cause an allergic skin reaction.[2] | H302, H317[2] |
| N-ethyl Isomers | |||
| N-ethyl-4-nitrobenzamide | 50445-50-6 | Limited public data available.[3] | Not available |
Mechanistic Insights from Nitroaromatic Compound Toxicology
The toxicity of nitroaromatic compounds is often linked to their metabolism. A primary pathway involves the reduction of the nitro group to form nitroso, hydroxylamino, and amino derivatives. The hydroxylamino intermediate is particularly reactive and can lead to the formation of DNA and protein adducts, contributing to genotoxicity and carcinogenicity.
The nature of the N-alkyl substituent (methyl vs. ethyl) can influence the rate and pathway of metabolism. For instance, the slightly larger and more lipophilic ethyl group may alter enzyme-substrate interactions, potentially leading to different metabolic profiles and toxicological outcomes compared to the methyl group. Studies on other classes of compounds have shown that even such small structural changes can significantly impact toxicity.[5]
Quantitative Structure-Activity Relationship (QSAR) studies on nitroaromatic compounds have identified several key descriptors that correlate with toxicity. These include hydrophobicity (log Kow) and electronic parameters like the energy of the lowest unoccupied molecular orbital (E-LUMO), which relates to the compound's ability to accept electrons and undergo reduction.[6][7] The toxicity of these compounds is thought to occur through multiple mechanisms.[6]
Proposed Experimental Workflows for Direct Comparison
To address the current data gap, the following standardized experimental protocols are proposed for a direct and robust comparison of the toxicity of N-ethyl and N-methyl nitrobenzamides.
Comparative Cytotoxicity Assessment using the MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. It is a reliable and widely used method to determine the cytotoxic potential of a compound.
Experimental Protocol: MTT Assay
-
Cell Culture:
-
Seed a suitable cell line (e.g., HepG2, a human liver cancer cell line) in a 96-well plate at a density of 1 x 10^4 cells/well.
-
Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare stock solutions of the N-ethyl and N-methyl nitrobenzamide isomers in a suitable solvent (e.g., DMSO).
-
Create a serial dilution of each compound in the cell culture medium.
-
Replace the medium in the 96-well plate with the medium containing the different concentrations of the test compounds. Include a vehicle control (medium with DMSO) and a positive control (e.g., doxorubicin).
-
Incubate for 24, 48, or 72 hours.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
-
Formazan Solubilization and Absorbance Reading:
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate for 10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the concentration-response curves and determine the IC50 (half-maximal inhibitory concentration) value for each compound.
-
MTT Assay Workflow for Cytotoxicity Assessment.
Comparative Genotoxicity Assessment using the Ames Test
The Ames test is a widely used bacterial reverse mutation assay to assess the mutagenic potential of chemical compounds. It uses several strains of Salmonella typhimurium that have mutations in genes involved in histidine synthesis, rendering them unable to grow in a histidine-free medium. A mutagen can cause a reverse mutation, allowing the bacteria to grow.
Experimental Protocol: Ames Test (Plate Incorporation Method)
-
Strain Preparation:
-
Culture the appropriate Salmonella typhimurium tester strains (e.g., TA98, TA100) overnight in nutrient broth.
-
-
Metabolic Activation (S9 Mix):
-
Prepare a fresh S9 mix from the liver homogenate of rats pre-treated with a metabolic inducer (e.g., Aroclor 1254). This is crucial for detecting compounds that become mutagenic after metabolism.
-
Perform the assay both with and without the S9 mix.
-
-
Plate Incorporation:
-
To a sterile tube, add 0.1 mL of the bacterial culture, 0.1 mL of the test compound solution at various concentrations, and 0.5 mL of the S9 mix (or buffer for the non-activation condition).
-
Vortex briefly and add 2 mL of molten top agar containing a trace amount of histidine and biotin.
-
Pour the mixture onto a minimal glucose agar plate.
-
-
Incubation:
-
Incubate the plates at 37°C for 48-72 hours.
-
-
Scoring and Data Analysis:
-
Count the number of revertant colonies (his+) on each plate.
-
Include a vehicle control and positive controls (e.g., sodium azide for TA100 without S9, 2-aminoanthracene for TA100 with S9).
-
A compound is considered mutagenic if it induces a dose-dependent increase in the number of revertant colonies, typically at least a two-fold increase over the background.
-
Ames Test Workflow for Genotoxicity Assessment.
Potential Metabolic Pathways and Bioactivation
The metabolic bioactivation of nitroaromatic compounds is a critical step in their toxicity. The following diagram illustrates a generalized pathway.
Generalized Metabolic Bioactivation of Nitroaromatics.
Conclusion and Future Directions
The available data is currently insufficient to definitively conclude the comparative toxicity of N-ethyl versus N-methyl nitrobenzamides. However, based on general principles of toxicology and structure-activity relationships, it is plausible that the N-ethyl analogues may exhibit different toxicokinetic and toxicodynamic profiles compared to their N-methyl counterparts. The increased lipophilicity of the ethyl group could potentially lead to enhanced cell membrane permeability and altered metabolic rates.
To ensure the safe development of pharmaceuticals and other products containing these moieties, it is imperative that direct, head-to-head comparative studies are conducted. The experimental protocols outlined in this guide provide a robust framework for generating the necessary data to perform a comprehensive risk assessment. Future research should also focus on identifying the specific metabolic pathways and enzymes involved in the bioactivation of these compounds to better understand their mechanisms of toxicity.
References
-
U.S. Environmental Protection Agency. (n.d.). N-methyl-2-nitrobenzamide - Hazard Genotoxicity. CompTox Chemicals Dashboard. Retrieved from [Link]
-
DrugFuture. (n.d.). RTECS NUMBER-CV5586720-Chemical Toxicity Database. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 347925, N-ethyl-4-nitrobenzamide. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 221964, N-methyl-3-nitrobenzamide. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 347921, N-Methyl-4-nitrobenzamide. Retrieved from [Link]
-
National University of Singapore, Faculty of Science. (2015, January 30). Relationship between structure, toxicity and activity. Retrieved from [Link]
- Pais, J. P., Antoniuk, O., Pires, D., Delgado, T., Fortuna, A., Costa, P. J., Anes, E., & Constantino, L. (2021). Synthesis, Activity, Toxicity, and In Silico Studies of New Antimycobacterial N-Alkyl Nitrobenzamides. Pharmaceuticals (Basel, Switzerland), 14(9), 850.
- Cronin, M. T., & Schultz, T. W. (1998). Quantitative structure-activity analyses of nitrobenzene toxicity to Tetrahymena pyriformis. Chemical research in toxicology, 11(8), 918–925.
- Toropov, A. A., Toropova, A. P., Puzyn, T., Benfenati, E., & Gini, G. (2017). In vivo toxicity of nitroaromatics: A comprehensive quantitative structure-activity relationship study. Environmental toxicology and chemistry, 36(8), 2227–2233.
- Novič, M., & Zupan, J. (2006). Structure-toxicity relationships of nitroaromatic compounds. SAR and QSAR in environmental research, 17(3), 227–244.
Sources
- 1. N-methyl-3-nitrobenzamide | C8H8N2O3 | CID 221964 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. N-Methyl-4-nitrobenzamide | C8H8N2O3 | CID 347921 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. N-ethyl-4-nitrobenzamide | C9H10N2O3 | CID 347925 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. CompTox Chemicals Dashboard [comptox.epa.gov]
- 5. Relationship between structure, toxicity and activity - NUS Faculty of Science | NUS Faculty of Science [science.nus.edu.sg]
- 6. Quantitative structure-activity analyses of nitrobenzene toxicity to Tetrahymena pyriformis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Structure-toxicity relationships of nitroaromatic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of 2-chloro-N-cyclohexyl-N-ethyl-4-nitrobenzamide: A Guide for Laboratory Professionals
For the diligent researcher, the lifecycle of a chemical compound extends far beyond its synthesis and application; it culminates in its safe and responsible disposal. This guide provides a comprehensive framework for the proper disposal of 2-chloro-N-cyclohexyl-N-ethyl-4-nitrobenzamide, a compound belonging to the class of chlorinated nitroaromatic amides. Due to the absence of a specific, publicly available Safety Data Sheet (SDS) for this exact molecule, this document synthesizes data from structurally similar compounds and general principles of hazardous waste management to ensure a cautious and compliant approach.
The core principle underpinning these procedures is the management of risk. Chlorinated nitroaromatic compounds are recognized as a class of chemicals that are often persistent in the environment and can exhibit toxicity.[1][2][3] Therefore, the disposal of 2-chloro-N-cyclohexyl-N-ethyl-4-nitrobenzamide necessitates a rigorous and well-documented process to protect both laboratory personnel and the environment.
I. Hazard Profile Analysis: Understanding the "Why"
A thorough understanding of the potential hazards associated with 2-chloro-N-cyclohexyl-N-ethyl-4-nitrobenzamide is paramount for its safe handling and disposal. While specific toxicological data for this compound is limited, we can infer its likely hazard profile from its structural motifs: a chlorinated nitroaromatic ring and an N-substituted amide.
Likely Hazard Characteristics:
| Hazard Class | Inferred Justification | Potential Consequences |
| Acute Toxicity (Oral, Dermal, Inhalation) | Nitroaromatic compounds and their derivatives can be harmful if swallowed, in contact with skin, or inhaled.[4][5] | May cause irritation to the skin, eyes, and respiratory tract.[4][5][6] Ingestion could lead to gastrointestinal issues. |
| Environmental Hazard | Chlorinated nitroaromatic compounds are known for their persistence and potential to cause long-term adverse effects in the aquatic environment.[1][2][7][8] | Bioaccumulation and toxicity to aquatic organisms. |
| Mutagenicity/Carcinogenicity | Some nitroaromatic compounds are suspected or known mutagens and carcinogens.[3] | Potential for long-term health effects with repeated or significant exposure. |
Given these potential hazards, 2-chloro-N-cyclohexyl-N-ethyl-4-nitrobenzamide should be treated as a hazardous waste unless definitively proven otherwise by a certified laboratory analysis.
II. The Disposal Workflow: A Step-by-Step Protocol
The following protocol outlines the necessary steps for the safe disposal of 2-chloro-N-cyclohexyl-N-ethyl-4-nitrobenzamide. This workflow is designed to be a self-validating system, ensuring that each step is completed in a compliant and safe manner.
Step 1: Personal Protective Equipment (PPE) - The First Line of Defense
Before handling the compound for disposal, ensure you are wearing the appropriate PPE. The causality here is direct: to prevent exposure through inhalation, ingestion, or skin contact.
-
Eye Protection: Chemical safety goggles are mandatory.
-
Hand Protection: Chemically resistant gloves (e.g., nitrile) are essential.
-
Body Protection: A laboratory coat must be worn.
-
Respiratory Protection: If handling the compound as a powder or if there is a risk of aerosolization, a NIOSH-approved respirator is recommended.
Step 2: Waste Segregation and Containerization - Preventing Unwanted Reactions
Proper segregation of chemical waste is a cornerstone of laboratory safety. Mixing incompatible chemicals can lead to dangerous reactions.
-
Designated Waste Container: Use a dedicated, clearly labeled, and leak-proof container for 2-chloro-N-cyclohexyl-N-ethyl-4-nitrobenzamide waste. The container must be compatible with the chemical.
-
Labeling: The label must include:
-
The full chemical name: "2-chloro-N-cyclohexyl-N-ethyl-4-nitrobenzamide"
-
The words "Hazardous Waste"
-
The primary hazard(s) (e.g., "Toxic," "Environmental Hazard")
-
The date of accumulation.
-
-
No Mixing: Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.
Step 3: Disposal of Pure Compound and Contaminated Materials
This section details the procedures for disposing of the pure (unused or expired) compound and any materials that have come into contact with it.
-
Pure Compound:
-
For small quantities, the compound should be placed directly into the designated hazardous waste container.
-
Do not attempt to neutralize or chemically treat the compound in the laboratory. The electron-withdrawing nature of the nitro group and the stability of the aromatic ring make it resistant to simple degradation methods.[3][8]
-
-
Contaminated Materials (e.g., gloves, weighing paper, pipette tips):
-
All solid materials contaminated with 2-chloro-N-cyclohexyl-N-ethyl-4-nitrobenzamide must be collected as hazardous waste.
-
Place these materials in the same designated hazardous waste container as the pure compound.
-
-
Empty Containers:
-
An "empty" container that held this compound is not truly empty and must be disposed of as hazardous waste.
-
If regulations permit, triple-rinse the container with a suitable solvent (e.g., acetone or ethanol). Crucially, the rinsate from all three rinses must be collected as hazardous waste.
-
Step 4: Final Disposal - The Role of Certified Professionals
The ultimate disposal of 2-chloro-N-cyclohexyl-N-ethyl-4-nitrobenzamide must be handled by a licensed hazardous waste disposal company.
-
Contact EHS: Coordinate with your institution's Environmental Health and Safety (EHS) department for the pickup and disposal of the hazardous waste container.
-
Documentation: Maintain a detailed record of the waste, including the chemical name, quantity, and date of disposal.
-
Regulatory Framework: In the United States, the disposal of such waste is governed by the Resource Conservation and Recovery Act (RCRA).[9][10] Your EHS department will ensure compliance with all federal, state, and local regulations. The EPA lists certain chlorinated organic compounds as hazardous wastes, and while this specific compound may not be explicitly listed, its chemical class suggests it should be managed as such.[11]
III. Visualizing the Disposal Decision Pathway
The following diagram illustrates the logical flow for the proper disposal of 2-chloro-N-cyclohexyl-N-ethyl-4-nitrobenzamide.
Caption: Decision workflow for the disposal of 2-chloro-N-cyclohexyl-N-ethyl-4-nitrobenzamide.
IV. Conclusion: A Commitment to Safety and Sustainability
The responsible disposal of 2-chloro-N-cyclohexyl-N-ethyl-4-nitrobenzamide is a critical aspect of laboratory safety and environmental stewardship. By adhering to the principles of hazard assessment, proper segregation, and regulatory compliance, researchers can ensure that their work does not have a lasting negative impact. Always consult with your institution's EHS department for specific guidance and to ensure adherence to all applicable regulations.
V. References
-
Arora, P. K., & Bae, H. (2014). Degradation of chlorinated nitroaromatic compounds. PubMed. [Link]
-
Arora, P. K., & Bae, H. (2015). Degradation of chlorinated nitroaromatic compounds. ResearchGate. [Link]
-
Arora, P. K., & Bae, H. (n.d.). Degradation of chlorinated nitroaromatic compounds by genetically engineered bacteria. ResearchGate. [Link]
-
Journal of the Chemical Society, Perkin Transactions 2. (n.d.). The mechanisms of the hydrolyses of N-nitrobenzenesulfonamides, N-nitrobenzamides and some other N-nitro amides in aqueous sulfuric acid. Royal Society of Chemistry. [Link]
-
Ju, K.-S., & Parales, R. E. (2010). Nitroaromatic Compounds, from Synthesis to Biodegradation. PubMed Central. [Link]
-
Osterman, A., et al. (2017). Enzymatic hydrolysis by transition-metal dependent nucleophilic aromatic substitution. PubMed Central. [Link]
-
ChemSupply Australia. (2022). Safety Data Sheet. ChemSupply. [Link]
-
Qu, Y., et al. (2012). Molecular and Biochemical Characterization of the 5-Nitroanthranilic Acid Degradation Pathway in Bradyrhizobium sp. Strain JS329. PubMed Central. [Link]
-
National Industrial Chemicals Notification and Assessment Scheme. (2019). Benzenamine, 4-chloro-2-nitro-: Human health tier II assessment. Australian Government Department of Health. [Link]
-
European Commission. (2007). Opinion of the Scientific Committee on Consumer Products on 2-chloro-6-ethylamino-4-nitrophenol (B89). European Commission. [Link]
-
U.S. Environmental Protection Agency. (2024). Disposal Guidance. EPA. [Link]
-
U.S. Environmental Protection Agency. (2025). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. EPA. [Link]
-
American Chemistry Council. (n.d.). Guidelines for Management and Disposal of Hazardous Wastes from Polyurethane Processing. American Chemistry Council. [Link]
-
Vita-D-Chlor. (n.d.). Guidance Manual for Disposal of Chlorinated Water. Vita-D-Chlor. [Link]
-
Federal Register. (2000). Hazardous Waste Management System; Identification and Listing of Hazardous Waste; Chlorinated Aliphatics Production Wastes; Land Disposal Restrictions for Newly Identified Wastes; and CERCLA Hazardous Substance Designation and Reportable Quantities. Federal Register. [Link]
-
Le, T., et al. (2009). Biodegradation of 5-Nitroanthranilic Acid by Bradyrhizobium sp. Strain JS329. PubMed Central. [Link]
-
PubChem. (n.d.). 2-chloro-n-ethyl-4-nitro-n-phenylbenzamide. PubChem. [Link]
-
PubChem. (n.d.). 2-Chloro-N-[2-(2-chlorobenzoyl)-4-nitrophenyl]benzamide. PubChem. [Link]
-
U.S. Environmental Protection Agency. (2025). N-(2-Chloro-4-nitrophenyl)-4-hydroxybenzamide - Hazard Genotoxicity. EPA. [Link]
-
USGS Publications Warehouse. (2024). Comparative toxicity of emulsifiable concentrate and suspension concentrate formulations of 2′,5-dichloro-4′-nitrosalicylanilide ethanolamine salt. USGS. [Link]
Sources
- 1. Degradation of chlorinated nitroaromatic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Nitroaromatic Compounds, from Synthesis to Biodegradation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. fishersci.com [fishersci.com]
- 5. fishersci.com [fishersci.com]
- 6. louisville.edu [louisville.edu]
- 7. fishersci.com [fishersci.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. epa.gov [epa.gov]
- 10. americanchemistry.com [americanchemistry.com]
- 11. Federal Register :: Hazardous Waste Management System; Identification and Listing of Hazardous Waste; Chlorinated Aliphatics Production Wastes; Land Disposal Restrictions for Newly Identified Wastes; and CERCLA Hazardous Substance Designation and Reportable Quantities [federalregister.gov]
Personal protective equipment for handling 2-chloro-N-cyclohexyl-N-ethyl-4-nitrobenzamide
Executive Summary
This guide outlines the mandatory Personal Protective Equipment (PPE) and operational protocols for handling 2-chloro-N-cyclohexyl-N-ethyl-4-nitrobenzamide .[1][2] As a Senior Application Scientist, I emphasize that while this specific intermediate may lack a globally harmonized, high-volume toxicological dataset, its structural pharmacophores—specifically the nitro-aromatic moiety combined with lipophilic N-substituents (cyclohexyl/ethyl)—dictate a high-precaution containment strategy.
The Core Directive: Treat this compound as a potential sensitizer and systemic toxin with enhanced dermal absorption properties due to its lipophilicity. Engineering controls (fume hoods) are primary; PPE is your secondary fail-safe.
Part 1: Hazard Pharmacophore Analysis
To understand why specific PPE is required, we must analyze the molecule's functional groups and their biological interaction potential.
| Functional Group | Hazard Potential | Physiological Implication |
| Nitro Group (-NO₂) | Toxicity/Sensitization | Nitro-aromatics are frequently reducible in vivo to hydroxylamines, which can be methemoglobinemia inducers or DNA alkylators. |
| Chloro-Substituent | Irritation/Stability | Halogenation often increases environmental persistence and local irritation to mucous membranes. |
| N-Cyclohexyl/Ethyl | Dermal Absorption | These lipophilic groups significantly increase the partition coefficient (LogP), facilitating rapid transport across the stratum corneum (skin barrier). |
| Benzamide Core | Systemic Effect | Structural similarity to bioactive amides suggests potential CNS or enzymatic interaction. |
Part 2: PPE Stratification & Specifications[3]
Do not rely on generic "lab safety" rules. The following PPE matrix is calibrated for the specific physical state (solid powder) and solution-phase handling of this compound.
The Barrier System (Table)
| PPE Component | Specification (Minimum Requirement) | Scientific Rationale |
| Respiratory | N95 (Solid) / Half-mask with OV/P100 (Solution) | The solid is a crystalline powder; static charge can aerosolize particles during weighing. In solution, organic vapors carry the toxin. |
| Hand Protection (Primary) | Nitrile (0.11 mm / 4 mil) | Sufficient for incidental contact with the solid. |
| Hand Protection (Secondary) | Laminate (Silver Shield) or Double-Nitrile | MANDATORY when in solution. Solvents like DCM or DMSO act as vehicles, driving the lipophilic nitro-compound through single nitrile layers. |
| Eye Protection | Chemical Splash Goggles (Indirect Vent) | Safety glasses are insufficient. Nitro-aromatics are severe eye irritants; dust entry can cause chronic corneal opacity. |
| Body Protection | Tyvek® Lab Coat (Closed Front) | Cotton coats absorb liquids/dusts, creating a long-term exposure source against the skin. Tyvek repels particulates. |
Glove Permeation Logic
-
Solid Phase: Single Nitrile gloves are acceptable.
-
Solution Phase (e.g., dissolved in Acetone/DCM): The solvent degrades the glove. Once dissolved, the 2-chloro-N-cyclohexyl-N-ethyl-4-nitrobenzamide moves with the solvent.
-
Protocol: If handling solutions >10mL, wear Silver Shield liners under Nitrile gloves to maintain dexterity while ensuring chemical impermeability.
-
Part 3: Operational Workflows
Protocol: Safe Weighing & Transfer
The highest risk of exposure occurs during the transition from bulk storage to reaction vessel.
-
Engineering Control: All weighing must occur inside a Chemical Fume Hood or a Powder Containment Balance Enclosure .
-
Static Mitigation: Use an antistatic gun or ionizer bar if the powder is "flyaway."
-
The "Clean-Hand/Dirty-Hand" Technique:
-
Right Hand (Dirty): Manipulates the spatula and chemical container inside the hood.
-
Left Hand (Clean): Remains outside the hood sash to adjust knobs or record data. Never cross-contaminate.
-
-
Decontamination: Immediately wipe the balance area with a solvent-dampened tissue (Acetone) after weighing. Dispose of the tissue as hazardous solid waste.
Protocol: Solubilization & Reaction
-
Addition: Add the solid to the solvent, not vice-versa, to prevent "puffing" of the powder.
-
Temperature Control: Nitro-aromatics can be thermally sensitive. Ensure the reaction exotherm is controlled; rapid decomposition can release toxic NOx gases.
-
Waste Stream: Do not mix with strong oxidizers or strong bases in the waste container, as nitro-compounds can form unstable salts or polymerize exothermically.
Part 4: Visualization & Logic Flows
Decision Logic: PPE Selection
This diagram illustrates the decision-making process for selecting the correct PPE based on the state of matter.
Figure 1: Decision logic for selecting appropriate PPE based on physical state and solvent vehicle.
Emergency Response Workflow
Immediate actions required upon exposure.[3][4]
Figure 2: Immediate emergency response protocols for different exposure routes.
Part 5: Disposal & Decontamination[2][3]
Do not wash this compound down the drain.
-
Solid Waste: Collect all contaminated paper towels, gloves, and weigh boats into a dedicated "Hazardous Solid Waste" bin labeled "Toxic Organic Solid."
-
Liquid Waste: All reaction liquors must go into "Halogenated Organic Waste" (due to the chloro-group on the molecule and likely solvents used).
-
Spill Cleanup:
References
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 16793125 (Analogous Amides). Retrieved October 26, 2025, from [Link]
-
Dartmouth College EHS. (2025). Guidelines for Working with Particularly Hazardous Substances. Retrieved October 26, 2025, from [Link]
Sources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
